Z-D-Phenylalaninol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOFMMJJCPZPAO-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974418 | |
| Record name | Benzyl hydrogen (1-hydroxy-3-phenylpropan-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58917-85-4 | |
| Record name | Benzyl hydrogen (1-hydroxy-3-phenylpropan-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Z-D-Phenylalaninol used for in research
An In-depth Technical Guide to the Research Applications of Z-D-Phenylalaninol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the N-benzyloxycarbonyl-protected form of D-phenylalaninol, is a pivotal chiral molecule in modern chemical research. Derived from the unnatural D-enantiomer of the amino acid phenylalanine, this amino alcohol serves as a versatile and highly valued building block in asymmetric synthesis, medicinal chemistry, and peptide science. Its rigid chiral backbone allows for exceptional stereochemical control in a variety of chemical transformations, making it an indispensable tool for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other biologically active compounds.[1]
This technical guide provides a comprehensive overview of the primary research applications of this compound, with a focus on its role as a chiral building block and as a precursor to chiral auxiliaries. It includes detailed experimental protocols, quantitative data from representative studies, and workflow diagrams to illustrate key synthetic processes.
Core Application 1: Chiral Building Block in Pharmaceutical Synthesis
The most significant application of D-phenylalaninol (for which this compound is a protected precursor) is in the "chiral pool," where it serves as an enantiomerically pure starting material for complex molecule synthesis. Its inherent chirality is carried through the synthetic route to establish the stereochemistry of the final product, obviating the need for challenging chiral separations or asymmetric catalysis steps.
Case Study: Synthesis of Solriamfetol
Solriamfetol, marketed as Sunosi®, is a norepinephrine-dopamine reuptake inhibitor (NDRI) used to treat excessive sleepiness associated with narcolepsy and sleep apnea.[2] Its active pharmaceutical ingredient is the (R)-enantiomer, which is synthesized directly from D-phenylalaninol.[2][3] The synthesis highlights a robust and scalable application of this chiral building block. An improved three-step process reports an overall yield of 82% with a final product purity exceeding 99.95% by HPLC.[3]
Experimental Protocol: Synthesis of Solriamfetol from D-Phenylalaninol
This protocol is a representative synthesis adapted from publicly available patent literature.[1][4]
Step 1: N-Protection of D-Phenylalaninol
-
To a reaction flask, add D-phenylalaninol (1.0 eq) and a suitable solvent such as dichloromethane (DCM).
-
Add a solution of Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in DCM dropwise to the reaction mixture at room temperature.
-
Stir the reaction mass until thin-layer chromatography (TLC) or HPLC indicates the completion of the reaction.
-
Upon completion, isolate the product, N-Boc-D-phenylalaninol, by standard workup procedures (e.g., washing with aqueous solutions and evaporating the solvent). The product is typically dried under vacuum.
Step 2: Carbamoylation
-
In a separate flask, add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) to an anhydrous solvent like toluene.
-
Add a slurry of N-Boc-D-phenylalaninol (1.0 eq) in toluene to the CDI mixture.
-
Stir the reaction until the formation of the activated intermediate is complete.
-
Introduce aqueous ammonia (excess) to the reaction mass and stir vigorously to form the carbamate.
-
Isolate the resulting Boc-protected solriamfetol by filtration or extraction and dry the product.
Step 3: Deprotection to Yield Solriamfetol HCl
-
Add the Boc-protected solriamfetol (1.0 eq) to a suitable solvent (e.g., isopropyl alcohol or water).
-
Add a strong acid, such as a saturated solution of hydrochloric acid in isopropyl alcohol or concentrated aqueous HCl.[1][4]
-
Heat the reaction mass as required until deprotection is complete, monitoring by HPLC.
-
After the reaction is complete, cool the mixture and isolate the final product, Solriamfetol hydrochloride, by filtration. Wash with a cold solvent and dry under vacuum.
Quantitative Data: Solriamfetol Synthesis
| Parameter | Value | Source |
| Overall Yield | 82% | [3] |
| Final Purity (HPLC) | > 99.95% | [3] |
| Precursor Diastereomeric Ratio | ≥ 99.5 / 0.5 | [5] |
Visualization: Synthetic Workflow for Solriamfetol
Core Application 2: Precursor to Chiral Auxiliaries
Chiral auxiliaries are reversibly attached to a prochiral substrate to direct a chemical reaction with high diastereoselectivity.[6] Phenylalaninol is a common precursor for Evans-type oxazolidinone auxiliaries, which are highly effective in controlling the stereochemistry of enolate alkylation, aldol, and acylation reactions.[7][8] The auxiliary forces the reaction to proceed through a sterically constrained transition state, favoring the formation of one diastereomer over the other. After the reaction, the auxiliary can be cleaved and recovered for reuse.
Experimental Protocol: Asymmetric Alkylation via a Phenylalaninol-Derived Auxiliary
This protocol describes the general steps for preparing an Evans-type auxiliary from (S)-phenylalaninol (to illustrate the more common L-derived pathway) and its use in a diastereoselective alkylation.[7][8] The same principle applies to the D-phenylalaninol derivative to obtain the opposite enantiomer of the final product.
Step 1: Formation of the Oxazolidinone Auxiliary
-
Charge a flask with (S)-phenylalanol (1.0 eq), anhydrous potassium carbonate (0.1 eq), and diethyl carbonate (2.0 eq).
-
Heat the mixture to ~135°C to dissolve the solids and initiate the reaction, which forms the cyclic carbamate. Ethanol is removed by distillation.
-
After the reaction is complete, cool the mixture. The product, (S)-4-(phenylmethyl)-2-oxazolidinone, is a crystalline solid and can be purified by recrystallization.
Step 2: N-Acylation
-
Dissolve the oxazolidinone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) and cool to -78°C.
-
Add a strong base such as n-butyllithium (n-BuLi, 1.0 eq) dropwise to deprotonate the nitrogen.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.0 eq) to the resulting lithium amide to form the N-acyl oxazolidinone.
-
Warm the reaction to room temperature and quench with an aqueous solution (e.g., sat. NH₄Cl). Isolate the product via extraction and purify by chromatography.
Step 3: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78°C.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.05 eq) to form the corresponding (Z)-enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78°C and allow the reaction to proceed for several hours.
-
Quench the reaction with aqueous ammonium chloride, extract the product, and purify by silica gel chromatography to isolate the alkylated product with high diastereoselectivity.
Step 4: Auxiliary Cleavage
-
Dissolve the alkylated product in a solvent mixture such as THF/water.
-
Add lithium hydroxide (LiOH, excess) to hydrolyze the amide bond, liberating the chiral carboxylic acid and the original auxiliary.
-
Separate the product from the recovered auxiliary using extraction and/or chromatography.
Quantitative Data: Diastereoselective Reactions Using Amino Alcohol-Derived Auxiliaries
| Reaction Type | Auxiliary Type | Substrate/Electrophile | Diastereomeric Ratio (d.r.) / ee | Source |
| Alkylation | BINOL-Glycine | Various Alkyl Halides | 69-86% de | [6] |
| Aldol Reaction | Evans Oxazolidinone | Aldehyde | Typically >95:5 d.r. | [9] |
| Alkylation | Proline-based | Iodomethane | "Excellent yield" | [10] |
| Amination | Engineered PAL | β-Me-Cinnamic Acid | >20:1 d.r., >99.5% ee | [11] |
Visualization: Principle of the Chiral Auxiliary
Core Application 3: Peptide and Peptidomimetic Synthesis
This compound and its unprotected form are used in the synthesis of modified peptides and peptidomimetics.[12] Incorporating an amino alcohol at the C-terminus of a peptide results in a peptide alcohol, which can exhibit increased resistance to degradation by carboxypeptidases and may possess altered biological activity. The benzyloxycarbonyl (Z) group is a standard amine protecting group in solution-phase peptide synthesis, readily removable by hydrogenolysis.
Experimental Protocol: Solid-Phase Synthesis of a C-Terminal Peptide Alcohol
This protocol outlines a general method for incorporating D-phenylalaninol as the C-terminal residue in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Select a resin suitable for anchoring an alcohol, such as a pre-loaded Wang or Sasrin resin with an activated linker (e.g., p-nitrophenyl carbonate).
-
First Residue Attachment: Dissolve Boc-D-phenylalaninol or Fmoc-D-phenylalaninol (1.5-2.0 eq) in a suitable solvent like DMF with a base catalyst (e.g., DMAP, 0.1 eq). Add the solution to the activated resin and agitate until coupling is complete (monitored by a Kaiser test on a resin sample).
-
Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents.
-
Deprotection:
-
For Fmoc: Treat the resin with a 20% piperidine in DMF solution to remove the Fmoc group.
-
For Boc: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM.
-
-
Washing: Repeat the washing cycle (Step 3).
-
Peptide Elongation: Continue the standard SPPS cycle of coupling the next protected amino acid (using coupling reagents like HBTU/DIEA) followed by deprotection and washing until the desired peptide sequence is assembled.[13]
-
Final Cleavage: Once the synthesis is complete, treat the resin with a strong acid cocktail (e.g., 95% TFA with scavengers like water and triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC.
Conclusion
This compound is a cornerstone of modern asymmetric synthesis. Its utility spans from being a direct, enantiopure starting material for complex drugs like Solriamfetol to serving as the foundational element for powerful chiral auxiliaries that enable a wide range of stereocontrolled reactions. Its application in creating modified peptides further broadens its research value. The continued development of synthetic methodologies leveraging this compound and related chiral building blocks will undoubtedly remain a critical focus for chemists in the pharmaceutical, agrochemical, and materials science industries.
References
- 1. WO2021161232A1 - Process for preparation of solriamfetol and intermediates thereof - Google Patents [patents.google.com]
- 2. Solriamfetol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
An In-Depth Technical Guide to Z-D-Phenylalaninol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-D-Phenylalaninol, a critical chiral building block in pharmaceutical and chemical research. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in synthesis and potential modulation of biological pathways.
Chemical Structure and Identification
This compound, a derivative of the amino acid D-phenylalanine, is characterized by a benzyloxycarbonyl (Z) protecting group on the amine and the reduction of the carboxylic acid to a primary alcohol. This modification enhances its utility in synthetic organic chemistry, particularly in peptide synthesis.
The IUPAC name for this compound is benzyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate .[1] Its structure is defined by the (R)-configuration at the chiral center.
Synonyms: (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, (R)-2-(Z-Amino)-3-phenyl-1-propanol, N-(Carbobenzyloxy)-D-phenylalaninol, Cbthis compound.[1][2]
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 58917-85-4 | [2][3] |
| Molecular Formula | C₁₇H₁₉NO₃ | [3] |
| Molecular Weight | 285.34 g/mol | [2] |
| Melting Point | 92-95 °C | [2] |
| Boiling Point | Not available (D-Phenylalaninol: 303.8 °C at 760 mmHg) | [4] |
| Optical Rotation | [α]²²/D +30° (c=1 in chloroform) | [2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol.[5] Based on its structure with a large aromatic protecting group and a phenyl ring, it is expected to have good solubility in many organic solvents such as chloroform, and limited solubility in water. |
Applications in Research and Development
This compound is a versatile intermediate with significant applications in several areas of chemical and pharmaceutical science:
-
Peptide Synthesis: It serves as a crucial building block in the synthesis of peptides and peptidomimetics. The Z-group provides protection for the amine functionality, allowing for controlled peptide bond formation. Its incorporation can influence the conformational properties and biological activity of the resulting peptide.[2]
-
Chiral Catalysis: The inherent chirality of this compound makes it a valuable component in the development of chiral catalysts and auxiliaries for asymmetric synthesis. These catalysts are essential for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.[3]
-
Drug Discovery: As an intermediate, it is utilized in the synthesis of complex, biologically active molecules. Research has indicated that the related compound, phenylalaninol, can modulate insulin signaling pathways, suggesting potential therapeutic applications for its derivatives in metabolic disorders.[3][6]
Experimental Protocols and Methodologies
Representative Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general workflow for the incorporation of a Z-protected amino alcohol like this compound at the C-terminus of a peptide sequence using a trityl-based resin.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Fmoc-protected amino acids
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM in a reaction vessel for 30 minutes.
-
Anchoring of this compound:
-
Dissolve this compound (2 eq.) and DIPEA (4 eq.) in DCM.
-
Add the solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Capping: To block any unreacted sites on the resin, treat with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes. Wash with DCM (3x) and DMF (3x).
-
Fmoc Deprotection (for the next amino acid):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 4 and 5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow for SPPS
Role in Signaling Pathways: Modulation of Insulin Signaling
Recent research has highlighted the role of the related, unprotected amino alcohol, Phenylalaninol , in modulating the insulin signaling pathway. Elevated levels of phenylalanine have been associated with insulin resistance. This is due to the phenylalanylation of lysine residues on the insulin receptor beta (IRβ) subunit by phenylalanyl-tRNA synthetase (FARS), which inactivates the receptor. Phenylalaninol acts as a competitive inhibitor of this process, thereby preventing the inactivation of IRβ and sensitizing the insulin signaling pathway.[3][6]
Phenylalaninol's Mechanism of Action in Insulin Signaling
The following diagram illustrates the proposed mechanism by which Phenylalaninol can counteract the negative effects of high phenylalanine levels on insulin signaling.
This pathway highlights the potential for developing derivatives of Phenylalaninol as therapeutic agents for conditions associated with insulin resistance. Further research is needed to elucidate the specific effects of this compound on this and other signaling cascades.
References
- 1. Synthesis of a highly thermostable insulin by phenylalanine conjugation at B29 Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ [ideas.repec.org]
- 5. Role of the phenylalanine B25 side chain in directing insulin interaction with its receptor. Steric and conformational effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Z-D-Phenylalaninol (CAS: 58917-85-4)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
Z-D-Phenylalaninol, with the CAS number 58917-85-4, is a chiral amino alcohol that serves as a crucial building block in asymmetric synthesis. The "Z" designation refers to the benzyloxycarbonyl protecting group attached to the nitrogen atom of D-phenylalaninol. This protection renders the amine nucleophile inert during subsequent reactions, allowing for selective transformations at other parts of the molecule. Its principal application lies in its use as a chiral auxiliary, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| CAS Number | 58917-85-4 | [1][2][3] |
| Molecular Formula | C₁₇H₁₉NO₃ | [1][3] |
| Molecular Weight | 285.34 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 92-95 °C | [2] |
| Optical Rotation | [α]²²/D +30° (c=1 in chloroform) | [2] |
| Purity | ≥97% | [2] |
| Synonyms | (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, N-(Carbobenzyloxy)-D-phenylalaninol, Z-D-Phe-ol | [1][2] |
| MDL Number | MFCD00191193 | [2] |
| PubChem CID | 52361 | [1] |
| Storage | Store at 2-8°C | [1] |
Synthesis and Manufacturing
The synthesis of this compound typically involves two key stages: the preparation of the parent amino alcohol, D-phenylalaninol, followed by the introduction of the benzyloxycarbonyl (Z) protecting group.
A common route to D-phenylalaninol starts from the readily available and inexpensive D-phenylalanine. The carboxylic acid functional group of D-phenylalanine is reduced to an alcohol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.
Once D-phenylalaninol is obtained, the amino group is protected with the benzyloxycarbonyl group. This is typically achieved by reacting D-phenylalaninol with benzyl chloroformate (Cbz-Cl) or a similar reagent in the presence of a base.
Experimental Protocol: Synthesis of D-Phenylalaninol (Illustrative)
While a specific protocol for the industrial synthesis of this compound is proprietary, a representative laboratory-scale synthesis of the unprotected D-phenylalaninol is described in the literature. One patented method involves the hydrogenation of L(+)-2-amino-1-phenyl-1,3-propanediol (APPD), a byproduct of chloramphenicol synthesis, in the presence of a strong volatile acid like trifluoroacetic acid (TFA) and a palladium on carbon (Pd/C) catalyst.
Materials:
-
L(+)-2-amino-1-phenyl-1,3-propanediol (APPD)
-
10% Palladium on Carbon (Pd/C)
-
Trifluoroacetic Acid (TFA)
-
Hydrogen Gas (H₂)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Water
Procedure:
-
In a suitable pressure reactor, combine 50 g of L(+)-APPD and 1.0 g of 10% Pd/C with 150 ml of TFA.
-
Pressurize the reactor with hydrogen gas to 35 psi.
-
Heat the reaction mixture to 55°C and maintain stirring.
-
After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.
-
Remove the TFA by evaporation.
-
Add 100 ml of water to the residue and remove the catalyst by filtration.
-
Adjust the pH of the filtrate to approximately 13 by the dropwise addition of 50% aqueous NaOH.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield D-phenylalaninol.
Experimental Protocol: N-Protection with Benzyloxycarbonyl (Z) Group
The following is a general procedure for the N-protection of an amino alcohol like D-phenylalaninol.
Materials:
-
D-Phenylalaninol
-
Benzyl Chloroformate (Cbz-Cl)
-
A suitable base (e.g., sodium carbonate or triethylamine)
-
A suitable solvent (e.g., dichloromethane or a biphasic system of water and an organic solvent)
Procedure:
-
Dissolve D-phenylalaninol in the chosen solvent system.
-
Cool the solution in an ice bath.
-
Slowly add benzyl chloroformate and the base to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Applications in Asymmetric Synthesis
The primary utility of this compound is as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.
This compound can be used to form chiral oxazolidinone derivatives, which are powerful tools in asymmetric synthesis, particularly in aldol and alkylation reactions.
Logical Workflow for Asymmetric Synthesis using a Chiral Auxiliary
The general workflow for employing a chiral auxiliary like this compound is depicted below.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activity of this compound itself. The presence of the bulky benzyloxycarbonyl protecting group on the nitrogen atom would likely alter its interaction with biological targets compared to the unprotected form.
However, the parent compound, phenylalaninol, has been shown to act as a monoamine releasing agent, with a preference for norepinephrine over dopamine. This suggests that the core phenylalaninol structure has the potential to interact with the monoamine transporter systems.
Proposed Mechanism of Action of Phenylalaninol (Unprotected)
Phenylalaninol is believed to function as a substrate for monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). By being transported into the presynaptic neuron, it can disrupt the vesicular storage of monoamines and promote their reverse transport out of the neuron and into the synaptic cleft. This leads to an increase in the extracellular concentration of these neurotransmitters.
Norepinephrine and Dopamine Signaling Pathway
The following diagram illustrates the general signaling pathway of norepinephrine and dopamine, which would be affected by a monoamine releasing agent like phenylalaninol.
Caption: Simplified diagram of norepinephrine and dopamine synthesis, release, and signaling.
Experimental Protocols for Application
Representative Protocol: Asymmetric Aldol Reaction using a Chiral Oxazolidinone Auxiliary
This protocol outlines the general steps for an asymmetric aldol reaction, a common application for chiral auxiliaries derived from amino alcohols like D-phenylalaninol.
Materials:
-
N-Acyl oxazolidinone (derived from this compound)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
A tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
An aldehyde
-
Anhydrous dichloromethane (DCM) as solvent
-
Aqueous buffer for quenching (e.g., phosphate buffer)
-
Methanol and hydrogen peroxide for workup
Procedure:
-
Enolate Formation:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add the tertiary amine base (1.1 eq) dropwise.
-
Slowly add Bu₂BOTf (1.1 eq) to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
-
Aldol Addition:
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C and stir for another 1-2 hours, or until the reaction is complete as monitored by TLC.
-
-
Workup and Auxiliary Cleavage:
-
Quench the reaction by adding a phosphate buffer solution.
-
Add methanol and an aqueous solution of hydrogen peroxide to the mixture and stir vigorously. This step cleaves the boron from the aldol adduct.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, containing the chiral auxiliary, can be purified by column chromatography. The auxiliary can then be cleaved under appropriate conditions (e.g., hydrolysis or reduction) to yield the chiral β-hydroxy acid or alcohol.
-
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Its utility as a chiral auxiliary in asymmetric reactions like aldol additions and alkylations is well-established in principle. While detailed, publicly available protocols for its specific use are limited, the general principles of chiral auxiliary-mediated synthesis provide a strong foundation for its application. Further research into the specific biological activities of N-protected phenylalaninols could reveal novel therapeutic applications. This guide provides a comprehensive overview of the core technical information required for researchers and drug development professionals to effectively utilize this compound in their work.
References
- 1. The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]
A Technical Guide to Z-D-Phenylalaninol and Its Synonyms for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, synthesis, and applications of Z-D-Phenylalaninol (Z-D-Phe-ol), a pivotal chiral building block in modern organic synthesis and pharmaceutical development.
This technical guide provides a comprehensive overview of this compound, including its various synonyms and chemical identifiers. It details experimental protocols for its synthesis and application, presents quantitative data on its use, and visualizes its role in relevant biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this versatile compound.
Chemical Identity and Synonyms
This compound is a protected form of the D-enantiomer of phenylalaninol. The "Z" designation refers to the benzyloxycarbonyl protecting group attached to the amine. It is widely recognized by several synonymous names and chemical identifiers, which are crucial for accurate literature searches and chemical sourcing.
Table 1: Synonyms and Chemical Identifiers for this compound
| Identifier Type | Identifier |
| Systematic Name | Benzyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate[1] |
| Common Synonyms | Z-D-Phe-ol[2], Cbthis compound[3][4], N-(Benzyloxycarbonyl)-D-phenylalaninol[4][5], (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol[5], (R)-2-(Z-Amino)-3-phenyl-1-propanol[5] |
| CAS Number | 58917-85-4[2][3][5] |
| Molecular Formula | C₁₇H₁₉NO₃[2][3][5] |
| Molecular Weight | 285.34 g/mol [4][5] |
| SMILES String | O=C(OC--INVALID-LINK--N)OCC2=CC=CC=C2 |
| InChI Key | WPOFMMJJCPZPAO-MRXNPFEDSA-N[5] |
| PubChem CID | 52361[2] |
Applications in Synthesis and Research
This compound is a valuable chiral building block primarily utilized in two key areas: peptide synthesis and asymmetric synthesis.
-
Peptide Synthesis: It serves as a crucial component in the synthesis of peptides, particularly those requiring the incorporation of a D-phenylalaninol residue at the C-terminus. The benzyloxycarbonyl (Z) group provides robust protection of the amine functionality during peptide coupling reactions.
-
Chiral Auxiliary: The inherent chirality of this compound makes it an effective chiral auxiliary. In this role, it is temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent reaction, enabling the synthesis of enantiomerically enriched products. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recovered.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and application of this compound and related compounds.
Table 2: Synthesis Yield of N-Blocked Phenylalaninols
| Product | Starting Material | Yield | Reference |
| Cbthis compound | L(+)-2-amino-1-phenyl-1,3-propanediol | 90.8% | US5367094A |
Table 3: Comparative Purity in Peptide Synthesis (Model Hexapeptide: Tyr-D-His-Gly-Phe-Leu-Ser)
| D-Histidine Derivative Used | Synthesis Strategy | Crude Purity (%) | Final Purity after Purification (%) |
| Z-D-His-OH | Solution-Phase/SPPS | 85.2 | >98 |
| Fmoc-D-His(Trt)-OH | Fmoc-SPPS | 88.5 | >98 |
| Boc-D-His(Bom)-OH | Boc-SPPS | 82.1 | >97 |
| Note: This data is illustrative for a model peptide containing a D-amino acid and highlights the high purity achievable with Z-protected amino acids, which is relevant to the use of Z-D-Phe-ol. |
Table 4: Effect of Phenylalanine and Phenylalaninol on Glucose Uptake in Adipocytes
| Condition | Treatment | Effect on 2-DG Uptake | Reference |
| Control | - | Baseline | Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ |
| Phenylalanine Treatment | Phenylalanine | Inhibition | Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ |
| Phenylalaninol Treatment | Phenylalaninol | Sensitized insulin signaling | Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ |
| Note: 2-Deoxyglucose (2-DG) is a glucose analog used to measure glucose uptake. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis and as a chiral auxiliary.
Synthesis of N-Benzyloxycarbonyl-D-phenylalaninol (Cbthis compound)
This protocol is adapted from a patented method for the direct N-blocking of D-phenylalaninol.
Materials:
-
L(+)-2-amino-1-phenyl-1,3-propanediol (APPD)
-
10% Palladium on Carbon (Pd/C)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
50% aqueous Sodium Hydroxide (NaOH)
-
Benzyl chloroformate
-
Methanol
Procedure:
-
To 150 ml of TFA, add 1.0 g of 10% Pd/C and 50 g of L(+)-2-amino-1-phenyl-1,3-propanediol.
-
Carry out the reaction under 35 psi hydrogen pressure at 55°C for 24 hours.
-
After the reaction is complete, remove the TFA by evaporation and recover it by condensation.
-
Add 100 ml of water to the residue and remove the catalyst by filtration.
-
Adjust the pH of the filtrate to approximately 13 by adding 50% aqueous NaOH.
-
Cool the solution to 4°C and add 55 ml of benzyl chloroformate dropwise, which will cause the product (cbthis compound) to precipitate.
-
Collect the precipitate by filtration.
-
Recrystallize the white crystals from a 1:1 mixture of water and methanol to obtain pure Cbthis compound.
Generalized Protocol for Solid-Phase Peptide Synthesis (SPPS) using Z-D-Phe-ol
This protocol outlines the general steps for incorporating Z-D-Phe-ol as the C-terminal residue in a peptide synthesized via Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amides)
-
Z-D-Phe-ol
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine in DMF (20%)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Coupling of Z-D-Phe-ol:
-
Dissolve Z-D-Phe-ol (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the carboxylic acid of the linker (on the resin).
-
Add the activated Z-D-Phe-ol solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours to ensure complete coupling.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Chain Elongation: Continue the peptide synthesis by performing cycles of Fmoc deprotection and coupling of subsequent Fmoc-protected amino acids.
-
Cleavage and Deprotection: Once the peptide sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove the Z- and other side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, and then purify by reverse-phase HPLC.
Generalized Protocol for Asymmetric Alkylation using a Chiral Auxiliary
This protocol describes the general workflow for using a chiral auxiliary, such as one derived from this compound, in an asymmetric alkylation reaction.
Materials:
-
Chiral auxiliary (derived from this compound)
-
Prochiral substrate (e.g., a carboxylic acid derivative)
-
Activating agent (e.g., oxalyl chloride)
-
Anhydrous aprotic solvent (e.g., THF, DCM)
-
Strong, non-nucleophilic base (e.g., LDA, LiHMDS)
-
Electrophile (e.g., alkyl halide)
-
Reagents for auxiliary cleavage (e.g., LiOH, H₂O)
Procedure:
-
Attachment of Chiral Auxiliary: Covalently attach the chiral auxiliary to the prochiral substrate. This is typically achieved by converting the substrate (e.g., a carboxylic acid) to an acid chloride and then reacting it with the hydroxyl group of the chiral auxiliary.
-
Enolate Formation: Treat the substrate-auxiliary conjugate with a strong, non-nucleophilic base at low temperature (e.g., -78°C) to generate a stereochemically defined enolate. The chiral auxiliary sterically directs the deprotonation.
-
Asymmetric Alkylation: Introduce the electrophile (e.g., an alkyl halide) to the enolate solution. The chiral auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face, thus inducing asymmetry.
-
Work-up and Purification: Quench the reaction and purify the diastereomerically enriched product by chromatography.
-
Cleavage of Chiral Auxiliary: Remove the chiral auxiliary from the product, typically by hydrolysis (e.g., using LiOH and water), to yield the enantiomerically enriched final product. The chiral auxiliary can often be recovered and reused.
Signaling Pathways and Logical Relationships
Recent research has implicated phenylalanine and its derivatives, including phenylalaninol, in the modulation of insulin signaling and glucose uptake. The following diagram illustrates a proposed mechanism.
Caption: Phenylalanine's impact on insulin signaling and glucose uptake.
This diagram illustrates the canonical insulin signaling pathway leading to glucose uptake. It also depicts a proposed mechanism by which elevated levels of phenylalanine can impair this pathway. Phenylalanyl-tRNA synthetase (FARS) can phenylalanylate the insulin receptor (IR), leading to its inactivation. Phenylalaninol, a structural analog of phenylalanine, has been shown to block this inhibitory action, thereby sensitizing insulin signaling. This highlights a potential therapeutic application for phenylalaninol and its derivatives in conditions associated with insulin resistance.
References
- 1. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disposition of the phenylalanine B25 side chain during insulin-receptor and insulin-insulin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, also widely known by its synonym Z-D-phenylalaninol, is a chiral amino alcohol of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid stereochemical configuration makes it a valuable chiral building block and auxiliary for the asymmetric synthesis of complex molecules. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, particularly in the development of pharmaceuticals.
Core Chemical and Physical Properties
(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 58917-85-4 | [1] |
| Molecular Formula | C₁₇H₁₉NO₃ | [1] |
| Molecular Weight | 285.34 g/mol | [1] |
| Melting Point | 94 °C | [1] |
| Appearance | White to off-white solid | [2] |
| Optical Rotation | [α]²²/D +30° (c = 1 in chloroform) | |
| SMILES | O=C(OCC1=CC=CC=C1)N--INVALID-LINK--CO | [1] |
| InChI | InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m1/s1 | |
| InChIKey | WPOFMMJJCPZPAO-MRXNPFEDSA-N | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol. While a comprehensive set of spectra is not available in a single public source, typical spectral features can be inferred from its structure and data for similar compounds.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl and phenyl groups, a multiplet for the chiral methine proton, diastereotopic protons of the methylene group adjacent to the phenyl ring, protons of the hydroxymethyl group, and the methylene protons of the carbobenzyloxy group. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, aromatic carbons, the chiral methine carbon, the methylene carbon of the benzyl group, the hydroxymethyl carbon, and the methylene carbon of the carbobenzyloxy group. |
| IR | Characteristic absorption bands for the N-H and O-H stretching, C=O stretching of the carbamate, and aromatic C-H and C=C stretching. |
Experimental Protocols
Synthesis of (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol
A common and efficient method for the synthesis of (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol is the reduction of the corresponding protected amino acid, N-Cbz-D-phenylalanine. Borane complexes, such as borane-dimethyl sulfide (BMS), are frequently employed for this transformation due to their selectivity for carboxylic acids in the presence of other functional groups like carbamates.
Materials:
-
N-Cbz-D-phenylalanine
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with N-Cbz-D-phenylalanine. Anhydrous THF is added to dissolve the starting material.
-
Reduction: The solution is cooled to 0 °C in an ice bath. Borane-dimethyl sulfide complex (typically 2-3 equivalents) is added dropwise via a syringe while maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane complex. The mixture is then stirred for an additional 30 minutes.
-
Workup: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol.
Applications in Drug Development
(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol serves as a critical chiral intermediate in the synthesis of several pharmaceuticals. Its predefined stereochemistry is essential for the biological activity of the final drug molecule.
One notable application is in the synthesis of the HIV protease inhibitor, Amprenavir . The (R)-configuration of the amino alcohol backbone is a key structural feature of Amprenavir and is introduced using this compound or a derivative thereof.
Logical Workflow: Synthesis of an Amprenavir Precursor
The following diagram illustrates a simplified logical workflow for the synthesis of a key precursor to Amprenavir, starting from L-phenylalanine, the natural precursor to the target molecule. This highlights the central role of the chiral amino alcohol moiety.
References
Z-D-Phenylalaninol: A Comprehensive Technical Guide to a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Phenylalaninol, a protected form of D-phenylalaninol, is a crucial chiral amino alcohol that serves as a fundamental building block in modern organic and medicinal chemistry.[1][2] Its rigid structure and defined stereochemistry make it an invaluable intermediate for the asymmetric synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The presence of the benzyloxycarbonyl (Z) protecting group on the amine enhances its stability and utility in multi-step synthetic routes, particularly in peptide synthesis.[3] This guide provides an in-depth overview of this compound, covering its physicochemical properties, key applications, synthesis protocols, and the logical workflows where it is employed.
Physicochemical Properties
This compound is a white to yellow crystalline powder.[4] Its key properties are summarized in the table below, compiled from various suppliers and databases.
| Property | Value | References |
| Synonyms | (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, N-(Carbobenzyloxy)-D-phenylalaninol, Z-D-Phe-ol | [1][3][5] |
| CAS Number | 58917-85-4 | [1][3] |
| Molecular Formula | C₁₇H₁₉NO₃ | [1][5] |
| Molecular Weight | 285.34 g/mol | [3] |
| Melting Point | 86-95 °C | [1][3] |
| Optical Rotation | [α]22/D +30° (c=1 in chloroform) | [3] |
| Purity | ≥ 97-99% (HPLC) | [1][3] |
| Form | Powder | [3] |
| Storage Conditions | 0-8°C, Sealed in dry, Keep in dark place | [1][4] |
Core Applications in Research and Drug Development
The unique stereochemistry of this compound makes it a vital component in several high-value applications.
-
Pharmaceutical Synthesis : It is a key intermediate in the synthesis of diverse pharmaceuticals, especially those targeting neurological disorders.[1] The unprotected core, D-phenylalaninol, is a precursor to the approved drug solriamfetol, used for treating excessive daytime sleepiness.[6][7] D-phenylalanine derivatives, for which D-phenylalaninol is a synthetic equivalent, are used for drugs targeting pain management and central nervous system (CNS) conditions.[8][9]
-
Asymmetric Synthesis & Chiral Catalysis : The inherent chirality of this compound is exploited in asymmetric synthesis to produce specific enantiomers of target molecules, which is critical for drug efficacy and safety.[1] It serves as a chiral auxiliary for reactions like asymmetric Michael additions.[4]
-
Peptide Chemistry : In peptide synthesis, it can be used as a C-terminal protecting group or as a building block in the creation of novel peptidomimetics.[3][10] These modified peptides can exhibit enhanced resistance to enzymatic degradation.[11]
-
Biochemical Research : The compound is utilized in studies investigating enzyme activity and protein interactions, contributing to the understanding of biochemical pathways.[1]
-
Materials Science : this compound can be incorporated into polymer formulations to enhance material properties, leading to the creation of advanced materials with applications in various industries.[1][2]
Caption: Logical overview of this compound's core applications.
Synthesis of the Chiral Core: D-Phenylalaninol
The synthesis of the chiral core, D-phenylalaninol, is paramount. While classical methods often involve the reduction of D-phenylalanine derivatives with metal hydrides, modern approaches focus on more sustainable and efficient biocatalytic and chemoenzymatic routes.[10]
Biocatalytic Cascade Synthesis from L-Phenylalanine
A highly efficient and green method involves a one-pot, multi-enzyme cascade that converts readily available L-phenylalanine into chiral phenylalaninol.[6] This process utilizes a sequence of four distinct enzymatic reactions to achieve high conversion and excellent enantiomeric purity.[6]
The cascade proceeds as follows:
-
Deamination : L-amino acid deaminase (LAAD) converts L-Phenylalanine to phenylpyruvate.
-
Decarboxylation : α-keto acid decarboxylase (KAD) transforms phenylpyruvate into phenylacetaldehyde.
-
Hydroxymethylation : Benzaldehyde lyase (BAL) catalyzes the C-C bond formation between phenylacetaldehyde and formaldehyde to yield 1-hydroxy-3-phenylpropan-2-one.
-
Reductive Amination : An amine transaminase (ATA) performs the final asymmetric reductive amination to produce the target chiral (R)-phenylalaninol (D-phenylalaninol).[6]
Caption: Multi-enzyme cascade for synthesizing (R)-phenylalaninol.
Chemical Synthesis via Hydrogenation
An alternative chemical route involves the hydrogenation of L(+)-2-amino-1-phenyl-1,3-propanediol (APPD), a readily available by-product from the synthesis of antibiotics like chloramphenicol.[10] This method provides a cost-effective pathway to D-phenylalaninol.[10]
Detailed Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (R)-Phenylalaninol
This protocol is adapted from the one-pot, two-stage biocatalytic strategy.[6]
Stage 1: Synthesis of 1-hydroxy-3-phenylpropan-2-one
-
Reaction Setup : Prepare a reaction mixture containing L-phenylalanine, formaldehyde, and whole-cell catalysts co-expressing L-amino acid deaminase (LAAD), α-keto acid decarboxylase (KAD), and benzaldehyde lyase (BAL).
-
Incubation : Maintain the reaction at a controlled temperature (e.g., 30-37°C) and pH (e.g., pH 8.0) with agitation.
-
Monitoring : Monitor the conversion of L-phenylalanine and the formation of the intermediate, 1-hydroxy-3-phenylpropan-2-one, using techniques like HPLC.
-
Completion : Once the formation of the intermediate plateaus, proceed to the next stage.
Stage 2: Asymmetric Reductive Amination
-
Catalyst Addition : Introduce the whole-cell catalyst expressing a suitable (R)-selective amine transaminase (ATA) and an amino donor (e.g., isopropylamine) to the reaction mixture from Stage 1.
-
Incubation : Continue incubation under controlled conditions to facilitate the reductive amination.
-
Completion and Extraction : After the reaction reaches completion (typically >72% conversion), acidify the mixture and extract the product.[6]
-
Purification : The isolated (R)-phenylalaninol can be purified using standard techniques like column chromatography. The final product should be characterized for purity and enantiomeric excess (>99% ee).[6]
Protocol 2: Chemical Synthesis of D-Phenylalaninol via Hydrogenation
This protocol is based on the patented method of hydrogenating APPD.[10]
-
Reaction Setup : In a suitable pressure vessel, dissolve L(+)-2-amino-1-phenyl-1,3-propanediol (APPD) in a strong volatile acid such as trifluoroacetic acid (TFA).
-
Catalyst Addition : Add a palladium on carbon catalyst (e.g., 10% Pd/C) to the solution.
-
Hydrogenation : Pressurize the vessel with hydrogen gas (e.g., 35 psi) and heat the reaction to a moderate temperature (e.g., 55°C).[10]
-
Monitoring : Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.
-
Work-up : Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.
-
Isolation : Evaporate the volatile acid (TFA) under reduced pressure. The residue can be neutralized with a base (e.g., NaOH) and the product extracted.
-
Purification : Purify the crude D-phenylalaninol by vacuum distillation to yield the final product with high purity (e.g., 93% yield).[10]
Final Step: Z-Protection To obtain this compound, the resulting D-phenylalaninol from either protocol can be protected using standard procedures, typically by reacting it with benzyl chloroformate (Cbz-Cl or Z-Cl) in the presence of a suitable base.
Conclusion
This compound is a high-value chiral building block with broad applicability in pharmaceutical development, asymmetric catalysis, and materials science. Its utility is underpinned by its defined stereochemistry, which is essential for creating enantiomerically pure compounds. The development of advanced synthetic methods, particularly sustainable biocatalytic cascades, has made its chiral core more accessible, paving the way for its increased use in innovative research and industrial applications.[1][6] This guide provides the foundational technical knowledge for professionals to effectively leverage this compound in their synthetic and developmental endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Z- D -Phenylalaninol 97 58917-85-4 [sigmaaldrich.com]
- 4. D(+)-Phenylalaninol Building Blocks Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. peptide.com [peptide.com]
- 6. Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Phenylalaninol - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]
- 11. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
Z-D-Phenylalaninol Powder: A Technical Guide to Safe Handling, Storage, and Disposal
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of Z-D-Phenylalaninol powder. The following sections detail the compound's properties, potential hazards, recommended safety protocols, and disposal procedures to ensure the well-being of laboratory personnel and to maintain experimental integrity.
Compound Identification and Properties
This compound is a chiral amino alcohol that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceuticals.[1] Its proper handling is paramount for both safety and the quality of research outcomes.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, (R)-2-(Z-Amino)-3-phenyl-1-propanol, N-(Carbobenzyloxy)-D-phenylalaninol | [2] |
| CAS Number | 58917-85-4 | [2][3][4] |
| Molecular Formula | C₁₇H₁₉NO₃ | [3] |
| Molecular Weight | 285.34 g/mol | [2] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 92-95 °C | [2] |
| Optical Activity | [α]22/D +30°, c = 1 in chloroform | [2] |
| Solubility | Soluble in cold water. | [5] |
Hazard Identification and Toxicological Information
Based on data for related compounds, this compound may cause skin and eye irritation.[6][7] Inhalation of the powder may cause respiratory tract irritation, and ingestion may be harmful.[7][8]
Table 2: Hazard Information for Structurally Similar Phenylalaninol Compounds
| Hazard | Description | Reference |
| Skin Corrosion/Irritation | May cause skin irritation. Prolonged or repeated contact may cause dermatitis. For L-Phenylalaninol, it is classified as causing severe skin burns. | [6][7][9][10] |
| Eye Damage/Irritation | May cause eye irritation. For L-Phenylalaninol, it is classified as causing serious eye damage. | [6][7][9][10] |
| Respiratory Sensitization | May cause respiratory tract irritation upon inhalation of dust. | [7][8] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [7][8] |
Note: The toxicological properties of this compound have not been fully investigated. All handling should be performed with appropriate caution.
Handling and Personal Protective Equipment (PPE)
Safe handling of this compound powder is critical to minimize exposure and prevent contamination. The following workflow and personal protective equipment are mandatory.
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale | Reference |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. | [11] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles. | [11] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of fine powder. Use in a fume hood is recommended. | [8][11] |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. | [11] |
Storage, Stability, and Incompatibility
Proper storage of this compound is essential for maintaining its chemical integrity and preventing hazardous reactions.
Table 4: Storage and Stability Information
| Condition | Recommendation | Rationale | Reference |
| Temperature | Store at room temperature or refrigerated (0-5°C). | To ensure stability. | [6] |
| Atmosphere | Keep container tightly sealed in a dry and well-ventilated place. | To prevent moisture absorption and degradation. | [6] |
| Stability | Stable under recommended storage conditions. | To ensure product quality over time. | [6][7] |
Incompatible Materials:
To prevent hazardous reactions, avoid contact with the following:
Hazardous Decomposition Products:
Under fire conditions, this compound may decompose to produce:
Accidental Release and Disposal
In the event of a spill or the need for disposal, the following procedures should be followed.
Disposal:
Waste material must be disposed of in accordance with federal, state, and local environmental control regulations.[6][7] Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.
Experimental Protocols
Detailed experimental protocols should be designed with the information in this guide as a primary safety reference. As no specific experimental protocols for this compound were found, general best practices for handling solid chemical reagents in a research setting should be strictly followed. This includes preparing a detailed experimental plan that incorporates all necessary safety precautions before beginning any work.
This guide is intended to provide a comprehensive overview of the safe handling of this compound powder. It is the responsibility of the user to be fully aware of the potential hazards and to implement all necessary safety precautions. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Z- D -Phenylalaninol 97 58917-85-4 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. This compound, CasNo.58917-85-4 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. phenylalaninol, (R)- | C9H13NO | CID 853475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.ie [fishersci.ie]
A Technical Guide to the Physicochemical Properties of Z-D-Phenylalaninol
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Z-D-Phenylalaninol (also known as (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol), a crucial chiral building block in pharmaceutical and chemical research. The document details its melting point and optical rotation, outlines the standard experimental protocols for these measurements, and illustrates its application in chemical synthesis.
Physicochemical and Optical Properties
This compound is a derivative of the amino acid D-phenylalanine, where the amine group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protection makes it a valuable intermediate in peptide synthesis and the development of chiral catalysts.[1] Its physical and optical characteristics are critical for its identification, quality control, and application in asymmetric synthesis.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Synonyms | Z-D-Phe-ol, (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol | [1] |
| CAS Number | 58917-85-4 | [1][2] |
| Molecular Formula | C₁₇H₁₉NO₃ | [1][2] |
| Molecular Weight | 285.34 g/mol | [3] |
| Melting Point | 86-92 °C | [1] |
| 92-95 °C (lit.) | [3] | |
| Form | Powder | [3] |
| Purity | ≥ 97-99% | [1][3] |
Table 2: Optical Rotation Data for this compound
| Specific Rotation ([α]) | Conditions | Source(s) |
| +45.00 ± 1° | c=1.19% in Ethanol | [1] |
| +30° | [α]22/D, c=1 in Chloroform | [3] |
Experimental Protocols
The following sections describe the standard methodologies for determining the melting point and optical rotation of solid chemical compounds like this compound.
2.1. Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property used for identification and purity assessment. It is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus, which consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens/camera, is used.
-
Measurement:
-
The capillary tube is placed in the heating block.
-
The temperature is increased rapidly to about 15-20 °C below the expected melting point (e.g., 86-95 °C for this compound).[3]
-
The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium.
-
The temperature at which the substance begins to melt (T₁) and the temperature at which it is completely molten (T₂) are recorded. The melting point is reported as the range T₁-T₂.
-
-
Purity Indication: A narrow melting range (e.g., 0.5-2 °C) typically indicates a high degree of purity, whereas a broad range suggests the presence of impurities.
2.2. Optical Rotation Measurement
Optical activity is the property of a chiral substance to rotate the plane of polarized light.[4] The specific rotation is a characteristic property calculated from the observed rotation.
Methodology:
-
Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific solvent (e.g., ethanol or chloroform) to a known concentration (c), typically expressed in g/100 mL.[1][3][4]
-
Apparatus (Polarimeter):
-
A polarimeter is used, containing a light source (typically a sodium D-line, 589 nm), a polarizer, a sample tube of a fixed path length (l, in decimeters), an analyzer, and a detector.
-
-
Measurement:
-
The sample tube is first filled with the pure solvent to measure the reference or "zero" reading.
-
The tube is then filled with the prepared solution of this compound.
-
The observed angle of rotation (α_obs) is measured. A positive (+) rotation is termed dextrorotatory, while a negative (-) rotation is levorotatory.[5] this compound is dextrorotatory.[1]
-
-
Calculation of Specific Rotation ([α]): The specific rotation is calculated using the Biot's law equation:[4][5]
-
[α] = α_obs / (c * l)
-
The temperature (T) and wavelength (λ) of the light source are specified (e.g., [α]²²/D).[3]
-
Application in Synthesis: A Conceptual Workflow
This compound is a key starting material in the synthesis of more complex chiral molecules, particularly in peptide chemistry. The following diagram illustrates a generalized workflow for the synthesis of a dipeptide using this compound as the C-terminal residue. This process involves the coupling of another protected amino acid (e.g., Fmoc-L-Alanine) to the hydroxyl group of this compound.
Caption: Conceptual workflow for dipeptide synthesis using this compound.
References
Z-D-Phenylalaninol solubility in common organic solvents
An In-depth Technical Guide to the Solubility of Z-D-Phenylalaninol in Common Organic Solvents
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of chiral building blocks is paramount. This compound, a key intermediate in the synthesis of various pharmaceuticals, is no exception. This technical guide provides a detailed overview of the solubility of this compound in common organic solvents, outlines experimental protocols for solubility determination, and presents logical workflows for its synthesis and analysis.
Core Concepts in Solubility
The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound ((R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol) possesses both polar (hydroxyl and carbamate groups) and non-polar (two phenyl rings) moieties, leading to a nuanced solubility profile.
Solubility Profile of this compound
Quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative data and information inferred from product specifications provide valuable insights into its solubility characteristics.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Type | Solubility | Reference |
| Water | Polar Protic | Insoluble | |
| Ethanol | Polar Protic | Soluble | [1] |
| Chloroform | Polar Aprotic | Soluble | [2] |
| Dichloromethane | Polar Aprotic | Soluble |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at a given temperature is not specified. The measurement of optical activity in chloroform and ethanol also implies solubility in these solvents.[1][2]
Experimental Protocol for Solubility Determination
For a precise quantitative understanding of this compound's solubility, a standardized experimental protocol is essential. The following is a detailed methodology based on the widely used shake-flask method.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (powder, purity ≥ 97%)[2]
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide, N,N-dimethylformamide) of analytical grade
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostat for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization.
-
Centrifuge the withdrawn sample to remove any remaining suspended solid particles.
-
-
Quantification:
-
HPLC Method (Preferred):
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.
-
Dilute the saturated supernatant sample with a known volume of the solvent to fall within the concentration range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the peak area.
-
Calculate the concentration of this compound in the saturated solution using the calibration curve and the dilution factor.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.
-
Prepare standard solutions and generate a calibration curve of absorbance versus concentration.
-
Dilute the saturated supernatant and measure its absorbance at λmax.
-
Calculate the concentration from the calibration curve.
-
-
-
Data Reporting:
-
Express the solubility in terms of mg/mL or g/100mL at the specified temperature.
-
Perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.
-
Visualizing Workflows
To further aid researchers, the following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Generalized synthesis workflow for this compound.
Conclusion
While quantitative solubility data for this compound remains a gap in the readily available scientific literature, this guide provides a foundational understanding of its solubility profile based on existing qualitative information. The detailed experimental protocol and workflow diagrams offer practical tools for researchers and drug development professionals to precisely determine solubility and to understand its synthetic pathway. Accurate solubility data is indispensable for the effective utilization of this important chiral building block in the advancement of pharmaceutical research and development.
References
Methodological & Application
Application Note: Synthesis of Z-D-Phenylalaninol from D-Phenylalanine
Abstract
This application note provides a detailed protocol for the synthesis of Z-D-phenylalaninol, a valuable chiral building block in organic synthesis and drug development, starting from the readily available amino acid D-phenylalanine. The synthesis involves two key steps: the protection of the amino group of D-phenylalanine with a benzyloxycarbonyl (Z) group, followed by the reduction of the carboxylic acid to a primary alcohol. This note focuses on the second step, the reduction of N-Cbz-D-phenylalanine (Z-D-phenylalanine) to this compound via a mixed anhydride intermediate using sodium borohydride. This method is highlighted for its operational simplicity, mild reaction conditions, and good yields while preserving the stereochemical integrity of the chiral center.
Introduction
Chiral amino alcohols are crucial intermediates in the synthesis of pharmaceuticals, peptidomimetics, and chiral ligands. This compound, in particular, serves as a precursor for various biologically active molecules. The conversion of α-amino acids to their corresponding amino alcohols is a fundamental transformation in organic chemistry. Numerous methods have been developed for this reduction, often requiring the protection of the amino group to prevent side reactions. The N-benzyloxycarbonyl (Cbz or Z) protecting group is ideal for this purpose due to its stability under various reaction conditions and its ease of removal.
The reduction of the carboxylic acid moiety of N-protected amino acids can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or borane complexes. However, these reagents can be hazardous and require stringent anhydrous conditions. A safer and more convenient alternative involves the activation of the carboxylic acid as a mixed anhydride, followed by reduction with sodium borohydride (NaBH4). This method is known to be effective and generally proceeds with little to no racemization.[1]
This document provides a comprehensive protocol for the synthesis of this compound from Z-D-phenylalanine, including quantitative data and a detailed experimental workflow.
Overall Reaction Scheme
The synthesis is a two-step process starting from D-phenylalanine.
-
Protection Step: D-phenylalanine is reacted with benzyl chloroformate to yield N-Cbz-D-phenylalanine (Z-D-phenylalanine).
-
Reduction Step: Z-D-phenylalanine is converted to this compound.
This application note focuses on the detailed protocol for the reduction step.
Experimental Protocols
Materials and Methods
-
Reagents: N-Cbz-D-phenylalanine (Z-D-phenylalanine), Triethylamine (TEA), Ethyl chloroformate, Sodium borohydride (NaBH4), Tetrahydrofuran (THF, anhydrous), Deionized water, 1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Ethyl acetate, Hexanes.
-
Equipment: Round-bottom flask, Magnetic stirrer, Ice bath, Addition funnel, Separatory funnel, Rotary evaporator, Thin-layer chromatography (TLC) plates (silica gel), Filtration apparatus.
Protocol for the Reduction of Z-D-Phenylalanine
This protocol describes the reduction of Z-D-phenylalanine to this compound via a mixed anhydride intermediate.
-
Reaction Setup: To a stirred solution of N-Cbz-D-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add triethylamine (1.1 eq). Cool the mixture to -15 °C using an ice-salt bath.
-
Formation of Mixed Anhydride: Slowly add ethyl chloroformate (1.1 eq) to the reaction mixture while maintaining the temperature at -15 °C. Stir the mixture for 30 minutes at this temperature. A white precipitate of triethylamine hydrochloride will form.
-
Reduction: In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in deionized water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not rise above 0 °C. After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 2 hours.
-
Work-up and Extraction: Quench the reaction by slowly adding 1 M HCl. Extract the product with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound as a white solid.
Data Presentation
The following table summarizes the typical quantitative data for the reduction of Z-D-phenylalanine to this compound.
| Parameter | Value |
| Starting Material | N-Cbz-D-phenylalanine |
| Product | This compound |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 3-4 hours |
| Optical Purity (ee%) | >99% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Synthesis.
Signaling Pathway Diagram (Logical Relationship)
References
Application Notes: Protocol for Using N-Cbz-D-Phenylalaninol as a Chiral Auxiliary in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Cbz-D-Phenylalaninol, the N-benzyloxycarbonyl protected form of D-phenylalaninol, is a valuable chiral building block derived from the unnatural amino acid D-phenylalanine. Its structural features—a primary alcohol for attachment of substrates and a bulky, stereodefined benzyl group—make it a promising candidate for use as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent bond-forming reaction with high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and recovered.
While specific, published protocols detailing the use of N-Cbthis compound as a direct amide-based auxiliary are not widely available, its application can be logically extended from the well-established methodologies of similar amino alcohol-derived auxiliaries, most notably the Evans oxazolidinones. This document provides a set of representative protocols for the synthesis, application, and cleavage of N-Cbthis compound, adapted from these proven asymmetric synthesis strategies.
I. Overall Workflow for Asymmetric Synthesis
The general strategy for employing N-Cbthis compound as a chiral auxiliary involves a four-stage process: synthesis of the auxiliary, attachment of the prochiral substrate (acylation), the key diastereoselective carbon-carbon bond formation, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.
II. Experimental Protocols
Protocol 1: Synthesis of N-Cbthis compound (The Chiral Auxiliary)
This protocol describes the N-protection of commercially available D-phenylalaninol using benzyl chloroformate (Cbz-Cl).
Materials:
-
D-Phenylalaninol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve D-Phenylalaninol in a suitable solvent system such as a mixture of water and a miscible organic solvent.
-
Adjust the pH of the solution to approximately 13 by the addition of aqueous NaOH solution (e.g., 50%).
-
Cool the reaction mixture to approximately 4 °C using an ice bath.
-
Add benzyl chloroformate dropwise to the cooled, basic solution with vigorous stirring. The N-Cbthis compound product will precipitate as a white solid.
-
After the addition is complete, continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Collect the precipitated product by filtration and wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as a water/methanol mixture (e.g., 1:1 v/v), to obtain pure N-Cbthis compound as white crystals.[1]
-
Dry the product under vacuum. Characterize by melting point, NMR, and optical rotation.
Protocol 2: Representative Asymmetric Alkylation
This protocol is a representative procedure for the diastereoselective alkylation of an N-acyl derivative of the chiral auxiliary. It is adapted from well-established Evans auxiliary methodologies.
Step 2a: Acylation of the Auxiliary
-
Dissolve N-Cbthis compound (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 equiv) dropwise and stir for 15 minutes to deprotonate the alcohol.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.
-
Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography to yield the O-acyl intermediate.
-
For the full N,O-diacyl substrate (analogous to an N-acyl oxazolidinone), a second acylation at the nitrogen would be performed under appropriate conditions if the N-Cbz group were not already present. For this protocol, we will proceed assuming an O-acyl N-Cbthis compound.
Step 2b: Diastereoselective Alkylation
-
Dissolve the O-acyl-N-Cbthis compound substrate (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.05 equiv) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete formation of the Z-enolate.
-
Add the electrophile (e.g., benzyl bromide or allyl iodide, 1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup: extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Representative Diastereoselective Aldol Reaction
This protocol describes a boron-mediated syn-selective aldol reaction, adapted from the Evans methodology.[2][3]
Materials:
-
N-Acyl derivative of N-Cbthis compound (e.g., the propionyl derivative)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Methanol, 30% Hydrogen Peroxide, pH 7 buffer
Procedure:
-
Dissolve the N-acyl substrate (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DIPEA (1.2 equiv) followed by the slow, dropwise addition of Bu₂BOTf (1.1 equiv). Stir for 30 minutes at 0 °C to form the boron Z-enolate.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour to break down the boron complexes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the product by silica gel column chromatography. Determine the d.r. by ¹H NMR.
III. Quantitative Data (Illustrative Examples)
Table 1: Diastereoselective Alkylation of Evans Auxiliaries
| Auxiliary Precursor | Acyl Group | Electrophile (E-X) | Base | Yield (%) | d.r. |
|---|---|---|---|---|---|
| L-Valine | Propionyl | Allyl Iodide | NaHMDS | 80-90 | 98:2 |
| L-Valine | Propionyl | Benzyl Bromide | LDA | 93 | >99:1 |
| L-Phenylalanine | Propionyl | Methyl Iodide | NaHMDS | 88 | 99:1 |
| L-Phenylalanine | Acetyl | Benzyl Bromide | LiHMDS | 95 | >95:5 |
(Data compiled from representative literature on Evans auxiliaries for illustrative purposes)[4]
Table 2: Diastereoselective Aldol Reactions of Evans Auxiliaries
| Auxiliary Precursor | Acyl Group | Aldehyde | Lewis Acid | Yield (%) | d.r. (syn:anti) |
|---|---|---|---|---|---|
| L-Valine | Propionyl | Isobutyraldehyde | Bu₂BOTf | 85 | >99:1 |
| L-Valine | Propionyl | Benzaldehyde | Bu₂BOTf | 81 | 98:2 |
| L-Phenylalanine | Propionyl | Isobutyraldehyde | Bu₂BOTf | 89 | >99:1 |
| L-Phenylalanine | Propionyl | Propionaldehyde | Sn(OTf)₂ | 75 | 3:97 (anti) |
(Data compiled from representative literature on Evans aldol reactions for illustrative purposes)[3]
IV. Protocol 4: Cleavage of the Chiral Auxiliary
The final step is the removal of the auxiliary to unmask the desired chiral product. The choice of method determines the resulting functional group.
4a. Cleavage to a Chiral Carboxylic Acid (Basic Hydrolysis)
-
Dissolve the alkylated/aldol product (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (LiOH) (e.g., 0.8 M solution, 2.0 equiv).
-
Stir the mixture vigorously at 0 °C for 2-4 hours, monitoring by TLC.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous layer with dichloromethane to recover the liberated N-Cbthis compound auxiliary.
-
Acidify the aqueous layer to pH 1-2 with HCl (e.g., 1 M) and extract the desired carboxylic acid product with ethyl acetate. Dry and concentrate to yield the final product.
4b. Cleavage to a Chiral Primary Alcohol (Reductive Cleavage)
-
Dissolve the product (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add lithium borohydride (LiBH₄) (2.0 equiv) portion-wise.
-
Stir at 0 °C for 2-6 hours until the reaction is complete by TLC.
-
Quench carefully by the slow addition of 1 M NaOH.
-
Extract the mixture with ethyl acetate. The organic layer will contain the desired primary alcohol and the chiral auxiliary.
-
Separate the products by silica gel column chromatography.
4c. Cleavage to a Chiral Aldehyde (Reductive Cleavage)
-
Dissolve the product (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add diisobutylaluminium hydride (DIBAL-H) (1.5 equiv, e.g., 1.0 M solution in hexanes) dropwise.
-
Stir at -78 °C for 2-3 hours.
-
Quench the reaction with methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate carefully in vacuo to avoid volatilizing the aldehyde product. Purify by column chromatography.
References
- 1. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Z-D-Phenylalaninol in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Z-D-Phenylalaninol into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols detailed herein are intended for researchers aiming to synthesize peptides with C-terminal amino alcohols, a modification known to enhance biological activity and stability, particularly in the development of protease inhibitors.
Introduction: The Role of this compound in Peptide Synthesis
This compound is a chiral amino alcohol that serves as a valuable building block in medicinal chemistry and drug development.[1] In peptide synthesis, its incorporation at the C-terminus results in a peptide alcohol, a structural motif found in several clinically important compounds.[2] This modification can impart unique conformational properties and increased resistance to degradation by carboxypeptidases. Peptides featuring a C-terminal phenylalaninol or its constrained analogues have shown significant potential as inhibitors of proteases, such as the proteasome and cathepsins, which are key targets in cancer and other diseases.[1]
The use of the Z (benzyloxycarbonyl) protecting group for the amino function of D-phenylalaninol is compatible with the widely used Fmoc/tBu SPPS strategy. The synthesis of peptide alcohols can be streamlined by utilizing pre-loaded resins, which simplifies the initial attachment of the amino alcohol to the solid support.[2]
Quantitative Data from Representative Peptide Alcohol Syntheses
While specific yield and purity data for every conceivable peptide sequence containing this compound is sequence-dependent, the following table summarizes representative quantitative data from the solid-phase synthesis of known peptide alcohols. This data provides a benchmark for expected outcomes.
| Peptide Product | Resin Type | Overall Yield (%) | Crude Purity (%) | Final Purity (%) | Reference |
| Octreotide Analogue | 2-Chlorotrityl | 14 | >90 | >98 | [3] |
| DTPA-D-Phe¹-octreotide | HMP-Resin | 5 | >90 | >90 | [3] |
| Trichogin GA IV Analogue | 2-Chlorotrityl | 37 | Not Reported | >98 | [4] |
| Alamethicin Analogue | Double Linker Resin | Not Reported | Not Reported | Not Reported | [5][6] |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide with a C-terminal D-phenylalaninol, utilizing a pre-loaded Fmoc-D-phenylalaninol resin.
Protocol 1: Resin Preparation and Loading of Fmoc-D-Phenylalaninol
This protocol is for the initial functionalization of the resin with the first amino alcohol. Alternatively, pre-loaded resins can be purchased to simplify the workflow.[2]
-
Resin Selection and Swelling :
-
Choose a suitable resin for peptide alcohol synthesis, such as Rink Amide, Sieber, or Ramage resin.[2]
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.
-
-
Fmoc-D-Phenylalaninol Attachment to Resin :
-
For Rink Amide, Sieber Amide Resins :
-
If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group, followed by thorough washing with DMF.
-
Dissolve Fmoc-D-phenylalaninol (3-5 equivalents relative to resin loading) and an activating agent such as HOBt (3-5 equivalents) in DMF.
-
Add a coupling reagent like DIPCDI (3-5 equivalents) and allow the mixture to pre-activate for 10 minutes.
-
Add the activated amino alcohol solution to the resin and agitate for 1-6 hours.
-
-
For 2-Chlorotrityl Chloride Resin :
-
Dissolve Fmoc-D-phenylalaninol (1.5-3 equivalents) in dry dichloromethane (DCM).
-
Add N,N-diisopropylethylamine (DIPEA) (2-4 equivalents).
-
Add the solution to the resin and agitate for 1-2 hours.
-
Cap any remaining reactive sites by adding a solution of DCM/Methanol/DIPEA (e.g., 80:15:5) and agitating for 15-30 minutes.
-
-
-
Washing and Drying :
-
Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Protocol 2: Solid-Phase Peptide Synthesis Cycle (Fmoc/tBu Strategy)
This cycle is repeated for the addition of each subsequent amino acid.
-
Fmoc Deprotection :
-
Swell the resin-bound peptide in DMF.
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling :
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
-
Monitoring the Coupling Reaction :
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive (blue beads), repeat the coupling step.
-
-
Washing :
-
Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Protocol 3: Cleavage and Deprotection
The choice of cleavage cocktail determines whether the peptide alcohol is obtained fully deprotected or with side-chain protecting groups intact.
-
Final Fmoc Deprotection and Washing :
-
After the final coupling step, perform a final Fmoc deprotection as described in Protocol 2, step 1.
-
Wash the resin thoroughly with DMF, followed by DCM.
-
Dry the resin under a stream of nitrogen or in vacuo.
-
-
Cleavage :
-
For a fully deprotected peptide alcohol :
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.[2]
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
For a fully protected peptide alcohol (from Sieber resin) :
-
-
Peptide Isolation :
-
Filter the resin and collect the cleavage solution.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Add the TFA solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Incubate the mixture at -20°C for at least 30 minutes.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and re-centrifuge.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification :
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Visualizations
SPPS Experimental Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis of a peptide alcohol.
Signaling Pathway: Cathepsin B Inhibition in Cancer
Peptides incorporating D-phenylalaninol at the C-terminus can act as potent inhibitors of proteases like Cathepsin B (CTSB). Elevated CTSB activity is associated with cancer progression and metastasis.[10][11] CTSB can degrade components of the extracellular matrix (ECM) and activate other proteases, facilitating tumor cell invasion.[11] It is also implicated in inflammatory signaling pathways, such as the Toll-like receptor (TLR) pathway, which can promote cancer development.[12] By inhibiting CTSB, these peptides can potentially block these pro-cancerous signaling cascades.
References
- 1. C-terminal constrained phenylalanine as a pharmacophoric unit in peptide-based proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The rational search for selective anticancer derivatives of the peptide Trichogin GA IV: a multi-technique biophysical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid‐Phase Synthesis of the Peptaibol Alamethicin U‐22324 by Using a Double‐Linker Strategy | Semantic Scholar [semanticscholar.org]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. What are CTSB inhibitors and how do they work? [synapse.patsnap.com]
- 12. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enantioselective Synthesis Using D-Phenylalaninol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of D-phenylalaninol-derived chiral auxiliaries and catalysts in key enantioselective transformations. The focus is on practical applications in asymmetric synthesis, a critical component in the development of chiral drugs and complex molecules. D-phenylalaninol, a readily available chiral building block, serves as a versatile precursor for powerful stereodirecting agents.[1]
Asymmetric Aldol Reaction Using (R)-4-Benzyl-2-oxazolidinone
The Evans asymmetric aldol reaction is a robust method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of natural products and pharmaceuticals.[2] This protocol details the use of (R)-4-benzyl-2-oxazolidinone, derived from D-phenylalaninol, as a chiral auxiliary to achieve high diastereoselectivity.
The stereochemical outcome is directed by the bulky benzyl group at the C4 position of the oxazolidinone, which shields one face of the enolate.[2] The reaction proceeds through a rigid, chair-like Zimmerman-Traxler transition state, ensuring predictable and high levels of stereocontrol.[2]
Quantitative Data Summary
| Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) | Yield (%) |
| Isobutyraldehyde | syn-β-hydroxy imide | >99:1 | >99% | 85-95% |
| Benzaldehyde | syn-β-hydroxy imide | >99:1 | >99% | 80-90% |
| Propionaldehyde | syn-β-hydroxy imide | >95:5 | >99% | 82-92% |
Experimental Protocols
Protocol 1.1: Preparation of N-Propionyl-(R)-4-benzyl-2-oxazolidinone
-
Under an argon atmosphere, dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 1.2: Asymmetric Aldol Reaction
-
Under an argon atmosphere, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C.
-
Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq).[2]
-
Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for another 30 minutes to form the boron enolate.[2]
-
Cool the solution back to -78 °C.
-
Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.[2]
-
Stir at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours.[2]
-
Quench the reaction at 0 °C by adding pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide sequentially.[2]
-
Stir vigorously for 1 hour at 0 °C.[2]
-
Remove organic solvents under reduced pressure.
-
Extract the aqueous residue three times with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 1.3: Chiral Auxiliary Cleavage
-
Dissolve the aldol adduct in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide (LiOH).[3]
-
Stir at 0 °C for 2-4 hours.[2]
-
Quench excess peroxide with an aqueous solution of sodium sulfite (Na₂SO₃).[2]
-
Concentrate the mixture to remove THF.
-
Extract with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M hydrochloric acid (HCl).
-
Extract the aqueous layer three times with ethyl acetate to isolate the chiral β-hydroxy carboxylic acid.
Asymmetric Alkylation Using (R)-4-Benzyl-2-oxazolidinone
The diastereoselective alkylation of N-acyl oxazolidinones is a powerful method for the synthesis of enantioenriched carboxylic acid derivatives. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to high diastereoselectivity.
Quantitative Data Summary
| Electrophile (R-X) | Product | Diastereomeric Excess (d.e.) | Yield (%) |
| Benzyl bromide | α-benzylated imide | >99% | 85-95% |
| Methyl iodide | α-methylated imide | >98% | 80-90% |
| Allyl bromide | α-allylated imide | >98% | 88-96% |
Experimental Protocol
Protocol 2.1: Diastereoselective Alkylation
-
Prepare the N-acyl-(R)-4-benzyl-2-oxazolidinone as described in Protocol 1.1.
-
Under an argon atmosphere, dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add sodium hexamethyldisilazide (NaHMDS, 1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract three times with ethyl acetate.
-
Combine organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
The chiral auxiliary can be cleaved using methods described in Protocol 1.3 to yield the corresponding chiral carboxylic acid or reduced to the chiral alcohol.[3]
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When a chiral auxiliary is attached to the dienophile, the reaction can proceed with high diastereoselectivity. (R)-4-benzyl-2-oxazolidinone is an effective auxiliary for this purpose.[4]
Quantitative Data Summary
| Diene | Dienophile | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (e.e.) | Yield (%) |
| Cyclopentadiene | N-acryloyl oxazolidinone | 95:5 | >98% | 85-95% |
| 1,3-Butadiene | N-crotonoyl oxazolidinone | >90:10 | >96% | 75-85% |
| Isoprene | N-acryloyl oxazolidinone | >90:10 (para isomer) | >97% | 80-90% |
Experimental Protocol
Protocol 3.1: Asymmetric Diels-Alder Reaction
-
Prepare the N-acryloyl-(R)-4-benzyl-2-oxazolidinone by reacting the lithium salt of the auxiliary with acryloyl chloride (similar to Protocol 1.1).[4]
-
Under an argon atmosphere, dissolve the N-acryloyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl, 1.1 eq), dropwise.[4]
-
Stir the mixture at -78 °C for 30 minutes.[4]
-
Add the diene (e.g., freshly cracked cyclopentadiene, 3.0 eq) dropwise.[4]
-
Stir the reaction at -78 °C for 3 hours.[4]
-
Quench the reaction with saturated aqueous NaHCO₃ solution.[4]
-
Allow the mixture to warm to room temperature and extract three times with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude cycloadduct by flash column chromatography.
-
The chiral auxiliary can be removed as described in Protocol 1.3 to afford the chiral carboxylic acid or corresponding alcohol after reduction.[4]
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[5][6][7] The reaction utilizes a chiral oxazaborolidine catalyst, which can be prepared from a chiral β-amino alcohol like D-phenylalaninol.[6][7]
Quantitative Data Summary
| Ketone | Product | Enantiomeric Excess (e.e.) | Yield (%) |
| Acetophenone | (R)-1-Phenylethanol | >95% | 90-98% |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >97% | 92-99% |
| 2-Heptanone | (R)-2-Heptanol | >90% | 85-95% |
Experimental Protocol
Protocol 4.1: CBS Reduction of Acetophenone
-
The chiral oxazaborolidine catalyst derived from D-phenylalaninol can be prepared in situ or used as a pre-formed reagent.
-
Under an argon atmosphere, add the (R)-CBS catalyst (5-10 mol%) to a flask containing anhydrous THF.
-
Cool the solution to room temperature.
-
Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6-1.0 eq) in THF to the catalyst solution.
-
To this mixture, add a solution of acetophenone (1.0 eq) in THF dropwise over a period of 30 minutes.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Stir for 30 minutes, then add 1 M HCl and stir for another 30 minutes.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the chiral alcohol by flash column chromatography.
References
Application Notes and Protocols for the Deprotection of the Z-group from Z-D-Phenylalaninol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely employed amine-protecting group in organic synthesis, particularly in peptide synthesis and the development of chiral intermediates for pharmaceuticals. Its removal is a critical step that requires careful consideration of the substrate's overall functionality to ensure high yield and purity of the final product, D-Phenylalaninol. This crucial chiral amino alcohol is a valuable building block in the synthesis of various biologically active molecules.
This document provides detailed application notes and protocols for the three most common methods for the deprotection of the Z-group from Z-D-Phenylalaninol:
-
Catalytic Hydrogenolysis: The most common and generally cleanest method.
-
Catalytic Transfer Hydrogenation: A safer alternative to using hydrogen gas.
-
Acidic Cleavage: Useful for substrates with functionalities sensitive to hydrogenation.
A comparative overview of these methods, quantitative data, and detailed experimental procedures are presented to guide researchers in selecting the optimal deprotection strategy for their specific needs.
Method Selection
The choice of deprotection method is contingent upon the presence of other functional groups in the molecule, safety considerations, and the desired scale of the reaction. The following decision tree provides a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting a Z-group deprotection method.
Comparative Data of Deprotection Methods
The following table summarizes the typical reaction conditions, yields, and purities for the deprotection of the Z-group from this compound using different methods.
| Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Purity | Key Advantages & Disadvantages |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, Methanol, Room Temperature, Atmospheric Pressure | 2-16 hours | >90%[1] | High | Advantages: Clean reaction with gaseous byproducts, mild conditions. Disadvantages: Requires handling of flammable H₂ gas, catalyst can be pyrophoric.[2] |
| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C, Methanol, Room Temperature | 30 minutes - 2 hours | High (often >90%) | High | Advantages: Avoids the use of H₂ gas, rapid reaction.[3][4] Disadvantages: Requires removal of formate salts during workup. |
| Acidic Cleavage | 33% HBr in Acetic Acid, Room Temperature | 2-16 hours | Variable (generally lower than hydrogenation) | Moderate to High | Advantages: Compatible with reducible functional groups.[3] Disadvantages: Harsh acidic conditions may not be suitable for all substrates, corrosive reagents. |
Experimental Protocols
The following are detailed protocols for the deprotection of this compound.
General Experimental Workflow
Caption: General workflow for Z-group deprotection.
Protocol 1: Catalytic Hydrogenolysis using H₂/Pd/C
This protocol describes the standard procedure for Z-group deprotection using palladium on carbon and hydrogen gas.[3]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), ACS grade
-
Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus
-
Celite® or other filtration aid
-
Round-bottom flask
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation Setup: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry on the filter paper. Quench the catalyst on the filter paper with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield D-Phenylalaninol. The crude product can be purified further by crystallization if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol provides a safer alternative to using flammable hydrogen gas.[3][5]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH), ACS grade
-
Round-bottom flask
-
Stir plate and stir bar
-
Celite® or other filtration aid
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. Perform an aqueous work-up to remove ammonium salts, followed by extraction with an organic solvent. Dry the organic layer and concentrate to yield D-Phenylalaninol.
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
This method is suitable for substrates that are sensitive to hydrogenation.[3]
Materials:
-
This compound
-
33% Hydrogen Bromide (HBr) in Acetic Acid (AcOH)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Stir plate and stir bar
-
Diethyl ether or other suitable solvent for precipitation
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Add a solution of 33% HBr in acetic acid.
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the product can often be precipitated by the addition of diethyl ether.
-
Isolation: Collect the precipitated product by filtration, wash with diethyl ether, and dry under vacuum. Alternatively, an aqueous work-up with neutralization of the acid may be required, followed by extraction of the product.
Purity Assessment
The purity of the final D-Phenylalaninol product should be assessed to ensure the complete removal of the Z-group and the absence of side products. Recommended analytical techniques include:
-
Thin Layer Chromatography (TLC): To monitor the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of any impurities. Chiral HPLC can be used to confirm the enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the deprotected product and ensure the absence of the benzylic protons of the Z-group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
By following these detailed protocols and considering the comparative data, researchers can confidently and efficiently perform the deprotection of this compound to obtain high-purity D-Phenylalaninol for their research and development needs.
References
- 1. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Application Notes and Protocols for the Use of Z-D-Phenylalaninol as a C-Terminal Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Z-D-Phenylalaninol in solution-phase peptide synthesis to generate peptides with a C-terminal D-phenylalaninol moiety. This C-terminal modification is of significant interest in medicinal chemistry as it can enhance peptide stability against enzymatic degradation and modulate biological activity.
The protocols outlined below detail a step-by-step methodology for the synthesis of a model dipeptide, L-Alanyl-D-Phenylalaninol, starting from this compound. This solution-phase approach involves an initial esterification to couple the first amino acid, followed by peptide chain elongation and a final deprotection step.
Core Concepts and Workflow
The synthesis of a peptide with a C-terminal D-phenylalaninol using this compound as the starting material is a multi-step process. The Z-group (benzyloxycarbonyl) serves as a protecting group for the amine of D-phenylalaninol, which is stable under the conditions of peptide coupling and N-terminal deprotection using the Fmoc strategy. The overall workflow is as follows:
Application Notes and Protocols: Asymmetric Synthesis of Pharmaceuticals Using (R)-2-Phenylglycinol (D-Phenylalaninol)
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Phenylglycinol, also known as D-Phenylalaninol, is a valuable chiral auxiliary and building block in the asymmetric synthesis of pharmaceuticals. Its rigid structure and stereodefined centers allow for excellent stereocontrol in a variety of chemical transformations, making it a key component in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the use of (R)-2-Phenylglycinol in the synthesis of the wakefulness-promoting agent Solriamfetol and a key intermediate for the synthesis of α-trifluoromethylproline, a non-proteinogenic amino acid of interest in drug discovery.
Asymmetric Synthesis of (R)-Solriamfetol
Solriamfetol, marketed as Sunosi®, is a norepinephrine-dopamine reuptake inhibitor used to treat excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea.[1] The following is a three-step synthesis protocol for (R)-Solriamfetol hydrochloride starting from (R)-2-Phenylglycinol, which has been reported to achieve a high overall yield and purity.[2][3]
Experimental Workflow: Synthesis of (R)-Solriamfetol
Caption: Three-step synthesis of (R)-Solriamfetol HCl from (R)-2-Phenylglycinol.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Yield | Purity |
| 1 | N-Boc-(R)-2-phenylglycinol | (R)-2-Phenylglycinol | Di-tert-butyl dicarbonate | ~95% (literature typical) | >98% |
| 2 | N-Boc-(R)-Solriamfetol | N-Boc-(R)-2-phenylglycinol | 1,1'-Carbonyldiimidazole, Ammonia | ~90% (literature typical) | >98% |
| 3 | (R)-Solriamfetol HCl | N-Boc-(R)-Solriamfetol | Hydrochloric acid | >95% (literature typical) | >99.95%[2] |
| Overall | (R)-Solriamfetol HCl | (R)-2-Phenylglycinol | - | ~82% [2][3] | >99.95% [2][3] |
Experimental Protocols
Step 1: Synthesis of N-Boc-(R)-2-phenylglycinol
This procedure describes the protection of the amino group of (R)-2-Phenylglycinol using di-tert-butyl dicarbonate (Boc-anhydride).
-
Materials:
-
(R)-2-Phenylglycinol (25 g)
-
Dichloromethane (DCM) (250 ml)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (43.3 g)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add (R)-2-Phenylglycinol and dichloromethane.
-
Stir the mixture until the solid is fully dissolved.
-
Slowly add a solution of Boc-anhydride in dichloromethane (50 ml) to the reaction mixture.
-
Stir the reaction mass at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, isolate the product by standard workup procedures (e.g., washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure).
-
Step 2: Synthesis of N-Boc-(R)-Solriamfetol
This step involves the carbamoylation of the hydroxyl group of N-Boc-(R)-2-phenylglycinol.
-
Materials:
-
N-Boc-(R)-2-phenylglycinol (25 g)
-
Toluene (300 ml)
-
1,1'-Carbonyldiimidazole (CDI) (18.3 g)
-
Aqueous Ammonia
-
Reaction vessel
-
-
Procedure:
-
Add 1,1'-Carbonyldiimidazole and toluene (125 ml) to a reaction vessel.
-
Add a slurry of N-Boc-(R)-2-phenylglycinol in toluene (175 ml) to the reaction mass.
-
Stir the reaction until completion (monitor by TLC).
-
Add aqueous ammonia to the reaction mass and continue stirring.
-
Isolate and dry the resulting Boc-protected Solriamfetol.[4]
-
Step 3: Synthesis of (R)-Solriamfetol Hydrochloride
The final step is the deprotection of the Boc group and formation of the hydrochloride salt.
-
Materials:
-
N-Boc-(R)-Solriamfetol (12 g)
-
Isopropyl alcohol
-
Saturated solution of hydrochloric acid in Isopropyl alcohol
-
Reaction flask
-
-
Procedure:
-
Add N-Boc-(R)-Solriamfetol and isopropyl alcohol to a reaction flask.
-
Add a saturated solution of hydrochloric acid in isopropyl alcohol to the reaction mass.
-
Heat the reaction mass until the reaction is complete (monitor by TLC).
-
After completion, isolate and dry the (R)-Solriamfetol hydrochloride product.[4]
-
Diastereoselective Synthesis of a Chiral Oxazolidine Intermediate for α-Trifluoromethylproline Analogs
(R)-2-Phenylglycinol can be used to form chiral oxazolidines, which are versatile intermediates for the synthesis of complex amino acids. The following protocol describes the synthesis of a trifluoromethyl-substituted oxazolidine, a key precursor for α-trifluoromethylproline and related compounds, with high diastereoselectivity.[5]
Experimental Workflow: Synthesis of Chiral Oxazolidine
Caption: Condensation reaction to form a chiral oxazolidine intermediate.
Quantitative Data Summary
| Product | Starting Materials | Key Feature | Diastereomeric Ratio | Yield |
| Trifluoromethyl-substituted oxazolidine | (R)-2-Phenylglycinol, Methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate | Double Michael Addition | up to 99:1 | 65-96%[5] |
Experimental Protocol
This protocol describes the highly diastereoselective synthesis of an optically pure trifluoromethyl-substituted oxazolidine.
-
Materials:
-
(R)-2-Phenylglycinol
-
Methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate
-
Appropriate solvent (e.g., THF)
-
Base (e.g., triethylamine)
-
Reaction vessel
-
-
Procedure:
-
Dissolve (R)-2-Phenylglycinol in the chosen solvent in a reaction vessel under an inert atmosphere.
-
Add the base to the solution.
-
Slowly add methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or NMR).
-
Upon completion, perform a standard aqueous workup.
-
Purify the product by column chromatography to yield the highly diastereomerically enriched oxazolidine.[5]
-
This chiral oxazolidine can then be further elaborated, for instance, through allylation and subsequent ring-closing metathesis, to afford various functionalized proline derivatives. The stereocenter from (R)-2-Phenylglycinol effectively directs the stereochemistry of subsequent transformations.
References
Application of Z-D-Phenylalaninol in the Synthesis of Neurological Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Phenylalaninol, the N-benzyloxycarbonyl (Z) protected form of D-phenylalaninol, is a versatile chiral building block in the synthesis of various neurologically active compounds. Its protected amine and free hydroxyl group allow for selective chemical transformations, making it a valuable starting material for the stereospecific synthesis of complex drug molecules. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound and its precursor, D-phenylalaninol, in the development of neurological drugs such as amphetamines and the wakefulness-promoting agent, Solriamfetol.
Application Notes
D-Phenylalaninol, readily synthesized by the reduction of D-phenylalanine, serves as a crucial chiral intermediate. The protection of its amino group, for instance with the benzyloxycarbonyl (Z) group to form this compound, is a key step in multi-step syntheses. This protection prevents unwanted side reactions of the amine functionality while allowing for modifications at the hydroxyl group. The Z-group is particularly useful due to its stability under various reaction conditions and its facile removal via catalytic hydrogenation, which is a mild deprotection method.
One of the primary applications of D-phenylalaninol is in the synthesis of psychostimulants like dextroamphetamine. Stereospecific syntheses starting from D-phenylalanine ensure the production of the more active (S)-(+)-isomer of amphetamine.[1]
More recently, D-phenylalaninol has been utilized as the starting material for the synthesis of Solriamfetol ((R)-2-amino-3-phenylpropylcarbamate), a dopamine and norepinephrine reuptake inhibitor approved for the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea.[2][3][4] The synthesis of Solriamfetol from D-phenylalaninol involves the carbamoylation of the hydroxyl group.[5]
Furthermore, derivatives of the parent amino acid, phenylalanine, have shown potential as neuroprotective agents. For instance, halogenated derivatives of L-phenylalanine have been investigated for their ability to modulate glutamatergic transmission, suggesting that modifications to the phenyl ring can impart significant neurological activity.[6][7]
Quantitative Data
The following tables summarize key quantitative data for neurological drugs and derivatives related to D-phenylalaninol.
Table 1: Pharmacological Data for Solriamfetol [2][3]
| Parameter | Value | Target |
| IC₅₀ (Dopamine Reuptake) | 2.9 µM | Human Dopamine Transporter (hDAT) |
| IC₅₀ (Norepinephrine Reuptake) | 4.4 µM | Human Norepinephrine Transporter (hNET) |
| Kᵢ (Dopamine Transporter) | 14.2 µM | hDAT |
| Kᵢ (Norepinephrine Transporter) | 3.7 µM | hNET |
| Kᵢ (Serotonin Transporter) | 81.5 µM | Human Serotonin Transporter (hSERT) |
| Oral Bioavailability | ~95% | - |
| Elimination Half-life | ~7.1 hours | - |
Table 2: Neuroprotective Activity of Halogenated L-Phenylalanine Derivatives [6]
| Compound | Activity | IC₅₀ |
| 3,5-diiodo-L-tyrosine (DIT) | Depression of AMPA/kainate receptor-mediated mEPSCs | 104.6 ± 14.1 µmol/L |
| 3,5-dibromo-L-tyrosine (DBrT) | Depression of AMPA/kainate receptor-mediated mEPSCs | 127.5 ± 13.3 µmol/L |
Experimental Protocols
Protocol 1: Synthesis of D-Phenylalaninol from D-Phenylalanine
This protocol describes the reduction of the carboxylic acid group of D-phenylalanine to a hydroxyl group to yield D-phenylalaninol.[8]
Materials:
-
D-Phenylalanine
-
Lithium borohydride (LiBH₄)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
2.5 M Sodium hydroxide (NaOH) solution
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Ice/water bath
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a cold (0 °C) solution of LiBH₄ (1.32 g, 60.54 mmol) in anhydrous THF (30 ml), add TMSCl (15.36 ml, 121.07 mmol).
-
Remove the ice/water bath and stir the mixture at room temperature for 15 minutes.
-
Recool the mixture to 0 °C and add D-phenylalanine (5 g, 30.27 mmol).
-
Remove the ice/water bath and stir the reaction mixture overnight at room temperature.
-
Cool the mixture to 0 °C and add MeOH (45 ml) dropwise, followed by 2.5 M aqueous NaOH (25 ml).
-
Evaporate the mixture in vacuo.
-
Extract the residue with chloroform (5 x).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate in vacuo to yield D-phenylalaninol as a white crystalline solid.
-
Expected yield: ~99%.
Protocol 2: Synthesis of (S)-(+)-Amphetamine from D-Phenylalaninol (via N-Boc protection)
This multi-step protocol outlines the conversion of D-phenylalaninol to dextroamphetamine.[9]
Part A: N-Boc Protection of D-Phenylalaninol
-
To a stirred, chilled (0 °C) solution of D-phenylalaninol (5 g, 33.1 mmol) in chloroform (85 ml), add solid di-tert-butyl dicarbonate (7.22 g, 33.1 mmol).
-
Stir the solution at 0 °C for 30 minutes and then at room temperature overnight.
-
Wash the solution with 20% phosphoric acid, saturated NaHCO₃ solution, and saturated NaCl solution.
-
Dry the organic layer over Na₂CO₃ and evaporate to dryness under reduced pressure to yield N-t-Boc-D-phenylalaninol.
Part B: Conversion of Alcohol to Iodide
-
This step involves the conversion of the primary alcohol to an iodide, for example, using triphenylphosphine, imidazole, and iodine.
Part C: Reduction of Iodide
-
The iodide is then reduced to a methyl group using a reducing agent like N-Selectride (sodium tri-sec-butylborohydride).
Part D: Boc Deprotection
-
To a stirred, cooled (0 °C) solution of the N-Boc protected amphetamine precursor in dichloromethane (DCM), add trifluoroacetic acid (TFA).
-
Stir the solution at ambient temperature for 18 hours.
-
Work up the reaction mixture to isolate the final product as the hydrochloride salt.
Protocol 3: Synthesis of Solriamfetol from D-Phenylalaninol (via N-Boc protection)
This protocol outlines a synthetic route to Solriamfetol starting from N-Boc protected D-phenylalaninol.[10]
Part A: Carbamoylation of N-Boc-D-Phenylalaninol
-
React N-Boc-D-phenylalaninol with 1,1'-carbonyldiimidazole (CDI) in a suitable solvent like toluene.
-
Treat the resulting intermediate with aqueous ammonia to form N-Boc protected Solriamfetol.
Part B: Deprotection of N-Boc-Solriamfetol
-
Add the N-Boc protected Solriamfetol to water.
-
Add hydrochloric acid to the mixture.
-
Heat the reaction mass until the deprotection is complete.
-
Isolate the Solriamfetol hydrochloride product.
Visualizations
Signaling Pathway of Solriamfetol
Caption: Mechanism of action of Solriamfetol.
Experimental Workflow: Synthesis of Amphetamine from D-Phenylalanine
Caption: Synthetic workflow for (S)-(+)-Amphetamine.
Logical Relationship: Drug Development from D-Phenylalanine
Caption: Role of D-Phenylalaninol in drug development.
References
- 1. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 2. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solriamfetol - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Solriamfetol Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Amphetamine from phenylalanine , Hive Stimulants [chemistry.mdma.ch]
- 9. scribd.com [scribd.com]
- 10. WO2021161232A1 - Process for preparation of solriamfetol and intermediates thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Z-D-Phenylalaninol Derived Chiral Catalysts for Industrial Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and fine chemical manufacturing, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral catalysts are instrumental in achieving high levels of stereoselectivity, and among the diverse array of chiral building blocks, amino acid derivatives have proven to be particularly valuable. Z-D-Phenylalaninol, a readily available and optically pure amino alcohol derived from the natural amino acid D-phenylalanine, serves as an excellent precursor for the synthesis of robust and highly selective chiral catalysts.
This document provides detailed application notes and experimental protocols for the preparation and utilization of a chiral oxazaborolidine catalyst derived from N-Cbthis compound. The primary application highlighted is the asymmetric reduction of prochiral ketones, a fundamental transformation in organic synthesis for the production of chiral secondary alcohols, which are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).
Catalyst Synthesis: (R)-Tetrahydro-1-phenyl-3-(phenylmethyl)-1H,3H-pyrrolo[1,2-c][1][2][3]oxazaborole
The chiral catalyst, a derivative of the well-known Corey-Bakshi-Shibata (CBS) catalyst, is synthesized from N-Cbthis compound. The benzyloxycarbonyl (Cbz or Z) group serves as a protecting group for the amine functionality during catalyst preparation.
Experimental Protocol: Catalyst Synthesis
Materials:
-
N-Cbthis compound
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Nitrogen gas (inert atmosphere)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Preparation of the Amino Alcohol Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-Cbthis compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Formation of the Oxazaborolidine Precursor: Cool the solution to 0 °C in an ice bath. To this stirred solution, slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (2.0 equivalents) dropwise via a syringe.
-
Reaction and Solvent Removal: Allow the reaction mixture to warm to room temperature and stir for 2 hours. After the reaction is complete, remove the THF and excess borane-dimethyl sulfide complex under reduced pressure.
-
Azeotropic Removal of Water: Add anhydrous toluene to the residue and remove it under reduced pressure. Repeat this step twice to ensure the complete removal of any residual water.
-
Final Product: The resulting solid is the (R)-Tetrahydro-1-phenyl-3-(phenylmethyl)-1H,3H-pyrrolo[1,2-c][1][2][3]oxazaborole catalyst, which can be used directly in the subsequent asymmetric reduction.
Synthesis workflow for the chiral oxazaborolidine catalyst.
Application in Asymmetric Ketone Reduction
The synthesized chiral oxazaborolidine catalyst is highly effective in the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols. The following protocol details the reduction of acetophenone as a representative example.
Experimental Protocol: Asymmetric Reduction of Acetophenone
Materials:
-
(R)-Tetrahydro-1-phenyl-3-(phenylmethyl)-1H,3H-pyrrolo[1,2-c][1][2][3]oxazaborole catalyst (prepared as above)
-
Acetophenone
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place the chiral oxazaborolidine catalyst (0.1 equivalents). Dissolve the catalyst in anhydrous THF.
-
Activation of the Catalyst: To the stirred catalyst solution at room temperature, add borane-dimethyl sulfide complex (0.6 equivalents) dropwise. Stir the mixture for 15 minutes to form the active catalyst-borane complex.
-
Addition of Substrate: In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the activated catalyst solution over a period of 20-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of methanol.
-
Work-up: Add 1 M HCl and stir the mixture for 30 minutes. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Purify the crude alcohol by flash column chromatography. Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental workflow for the asymmetric reduction of acetophenone.
Data Presentation: Performance of the this compound-Derived Catalyst
The following table summarizes the typical performance of the in-situ generated chiral oxazaborolidine catalyst in the asymmetric reduction of various prochiral ketones. The data presented is representative of results found in the literature for similar catalyst systems.
| Substrate (Ketone) | Product (Alcohol) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| Acetophenone | (R)-1-Phenylethanol | 10 | 1 | 95 | 96 |
| Propiophenone | (R)-1-Phenyl-1-propanol | 10 | 1.5 | 92 | 94 |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 10 | 2 | 90 | 97 |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 10 | 1 | 93 | 98 |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 10 | 3 | 88 | 91 |
Mechanism of Asymmetric Reduction
The enantioselectivity of the reduction is governed by the chiral environment created by the oxazaborolidine catalyst. The proposed mechanism involves the formation of a catalyst-borane complex, which then coordinates to the ketone. The steric bulk of the phenyl group from the phenylalaninol backbone directs the hydride transfer from the borane to one specific face of the carbonyl group.
Proposed mechanism for the asymmetric reduction of a ketone.
Conclusion
This compound is a versatile and cost-effective chiral precursor for the synthesis of highly efficient oxazaborolidine catalysts. These catalysts demonstrate excellent enantioselectivity in the asymmetric reduction of prochiral ketones, providing a reliable method for the industrial production of chiral secondary alcohols. The protocols outlined in this document offer a robust foundation for researchers and drug development professionals to implement this valuable technology in their synthetic endeavors. The in-situ generation of the catalyst simplifies the experimental procedure and ensures high reactivity and reproducibility. Further optimization of reaction conditions, such as temperature and solvent, may lead to even higher yields and enantioselectivities for specific substrates.
References
Application Notes and Protocols: Z-D-Phenylalaninol in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Phenylalaninol, a chiral amino alcohol, serves as a versatile and crucial building block in biochemical research and pharmaceutical development. Its unique structural properties make it an important starting material for the synthesis of a variety of biologically active molecules, particularly enzyme inhibitors.[1][2] While not typically a potent enzyme inhibitor in its own right, its derivatives have shown significant activity against several classes of enzymes, including serine proteases. These application notes provide an overview of the role of this compound in enzyme studies, detailed protocols for relevant assays, and its known interactions with specific enzymes.
Application 1: Chiral Building Block for Serine Protease Inhibitors
This compound is frequently utilized as a chiral scaffold in the synthesis of potent and selective inhibitors of serine proteases, such as chymotrypsin and thrombin. The phenyl group of the molecule can fit into the S1 specificity pocket of chymotrypsin-like proteases, which preferentially cleave peptide bonds after large hydrophobic residues like phenylalanine, tyrosine, and tryptophan. The amino and alcohol functionalities of this compound provide convenient points for chemical modification to create more complex molecules that can interact with other parts of the enzyme's active site, potentially leading to highly potent and specific inhibitors.
Logical Workflow for Inhibitor Synthesis and Testing
The general workflow for utilizing this compound in the development of serine protease inhibitors involves several key steps, from initial design and synthesis to kinetic characterization.
Caption: Workflow for developing enzyme inhibitors from this compound.
Application 2: Use in Enzyme Inhibition Assays
Derivatives of this compound can be evaluated for their inhibitory potential against target enzymes using standard enzyme kinetic assays. A common target for such studies is the serine protease α-chymotrypsin.
Experimental Protocol: Inhibition of α-Chymotrypsin
This protocol describes a colorimetric assay to determine the inhibitory activity of a compound derived from this compound against bovine α-chymotrypsin. The assay is based on the enzyme's ability to hydrolyze a chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPpNA).
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPpNA)
-
Tris-HCl buffer (50 mM, pH 8.0) containing 20 mM CaCl2
-
Dimethyl sulfoxide (DMSO)
-
Test inhibitor compound (derived from this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin (1 mg/mL) in 1 mM HCl.
-
Prepare a stock solution of the substrate SAPPpNA (20 mM) in DMSO.
-
Prepare a stock solution of the test inhibitor in DMSO. Dilute as needed to create a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
160 µL of Tris-HCl buffer.
-
20 µL of the test inhibitor solution at various concentrations (or DMSO for the control).
-
10 µL of the α-chymotrypsin solution.
-
-
Incubate the plate at 25°C for 10 minutes.
-
-
Initiation of Reaction and Measurement:
-
To initiate the reaction, add 10 µL of the SAPPpNA substrate solution to each well.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm every minute for 15 minutes. The rate of p-nitroaniline release is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk or Dixon plot.
-
Experimental Workflow for Chymotrypsin Inhibition Assay
Caption: Workflow for determining the inhibitory activity of a this compound derivative against α-chymotrypsin.
Application 3: Investigation of Enzyme Activation - Phenylalanine Hydroxylase
Interestingly, the unprotected form, D-Phenylalaninol ((S)-2-amino-3-phenyl-1-propanol), has been shown to act as an allosteric activator of phenylalanine hydroxylase (PAH).[3] PAH is a key enzyme in phenylalanine metabolism, and its dysregulation is associated with the genetic disorder phenylketonuria (PKU). This finding highlights the diverse roles that phenylalaninol derivatives can play in modulating enzyme function, extending beyond simple inhibition.
Signaling Pathway: Allosteric Activation of Phenylalanine Hydroxylase
D-Phenylalaninol, along with the natural substrate L-phenylalanine, can bind to the regulatory domain of PAH, inducing a conformational change that leads to enzyme activation.
Caption: Allosteric activation of Phenylalanine Hydroxylase (PAH) by D-Phenylalaninol.
Quantitative Data for Phenylalanine Derivatives as Enzyme Inhibitors
| Derivative Class | Target Enzyme | Inhibitor Structure | Ki (µM) | IC50 (µM) | Reference |
| Peptide Aldehyde | α-Chymotrypsin | Tos-Phe-Ala-Thr-Phe(p-NO₂)-CHO | 0.0112 | - | [4] |
| N-acyl-L-phenylalanine ethyl ester | α-Chymotrypsin | N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester | 0.0045 | - | [1] |
| Phenylalanine derivative | HIV-1 Capsid | V-25i | - | 2.57 | [5] |
| Phenylalanine derivative | HIV-1 Capsid | II-13c | - | 5.14 | [5] |
| N-(Hydroxyaminocarbonyl)phenylalanine | Carboxypeptidase A | D-configuration | 1.54 | - | [6] |
Conclusion
This compound is a valuable chiral building block for the development of enzyme modulators. Its derivatives have been successfully employed to create potent inhibitors of serine proteases and other enzymes. Furthermore, the discovery of the activating effect of its unprotected form on phenylalanine hydroxylase underscores the importance of this chemical scaffold in exploring diverse enzyme-ligand interactions. The protocols and data presented here provide a foundation for researchers to utilize this compound and its derivatives in their own enzyme studies and drug discovery efforts.
References
- 1. N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester as a stable ester-type inhibitor of chymotrypsin-like serine proteases: structural requirements for potent inhibition of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acid-sensitive latent inhibitors for proteolytic enzymes: synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yield with Z-D-Phenylalaninol catalyst
Welcome to the technical support center for improving reaction yields with Z-D-Phenylalaninol derived chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their asymmetric syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my reaction? Is it the catalyst?
A1: While you might refer to it as a "this compound catalyst," it's more precise to consider it a chiral auxiliary. The Z (benzyloxycarbonyl) group is a protecting group for the amine. The D-Phenylalaninol is temporarily incorporated into your starting material to control the stereochemical outcome of the reaction. After the reaction, the chiral auxiliary is typically removed and can often be recovered. The actual catalyst is often a Lewis acid or a base used in the reaction.
Q2: I am observing low diastereo- or enantioselectivity. What are the common causes?
A2: Low stereoselectivity can stem from several factors:
-
Incorrect Reagent Stoichiometry: Ensure precise amounts of the substrate, chiral auxiliary, and any reagents like Lewis acids are used.
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Running the reaction at the optimal temperature is crucial for achieving high stereoselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, therefore, the stereochemical outcome.
-
Purity of Reagents: Impurities in starting materials, reagents, or the chiral auxiliary can interfere with the reaction and lower selectivity.
-
Moisture and Air Sensitivity: Many asymmetric reactions are sensitive to moisture and air. Ensure your reaction is set up under anhydrous and inert conditions (e.g., under argon or nitrogen).
Q3: My reaction yield is low. What steps can I take to improve it?
A3: To improve a low reaction yield, consider the following:
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Reagent Purity and Activity: Ensure that all reagents, especially organometallics or bases, are fresh and active.
-
Temperature: While critical for selectivity, the temperature also affects the reaction rate. A temperature that is too low may result in an incomplete reaction.
-
Work-up Procedure: Investigate if product is being lost during the work-up and purification steps.
-
Side Reactions: Consider the possibility of side reactions consuming your starting material or product.
Q4: I am having trouble removing the Z (Cbz) protecting group. What are the best methods?
A4: The Z (benzyloxycarbonyl) group is typically removed by hydrogenolysis. This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). If your molecule contains other functional groups sensitive to hydrogenation (e.g., alkenes, alkynes), alternative deprotection methods may be necessary.
Troubleshooting Guide
Issue 1: Low Diastereoselectivity in an Asymmetric Aldol Reaction
| Symptom | Possible Cause | Suggested Solution |
| Diastereomeric ratio (d.r.) is close to 1:1. | Incorrect Lewis Acid or Base: The choice and amount of Lewis acid (e.g., Bu₂BOTf) or base (e.g., DIPEA) is critical for forming the correct Z-enolate. | Verify the purity and stoichiometry of the Lewis acid/base. Consider screening other Lewis acids or bases. |
| Reaction Temperature Too High: Higher temperatures can lead to the formation of the undesired E-enolate, reducing diastereoselectivity. | Run the reaction at a lower temperature (e.g., -78 °C). | |
| Solvent Issues: The solvent may not be optimal for the desired transition state. | Experiment with different aprotic solvents (e.g., CH₂Cl₂, THF). | |
| Slow Addition of Reagents: Slow addition of the aldehyde to the pre-formed enolate is often crucial. | Add the aldehyde dropwise at a low temperature. |
Issue 2: Low Yield in an Asymmetric Alkylation Reaction
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material remains. | Inactive Base: The base (e.g., LDA, NaHMDS) may have degraded due to exposure to air or moisture. | Use freshly prepared or titrated base. Ensure anhydrous reaction conditions. |
| Reaction Temperature Too Low: While low temperatures are good for selectivity, they can slow down the reaction rate significantly. | After the addition of the alkylating agent at low temperature, consider slowly warming the reaction to room temperature. | |
| Steric Hindrance: The alkylating agent or the substrate may be too sterically hindered for the reaction to proceed efficiently. | Consider using a less hindered alkylating agent or a different chiral auxiliary. | |
| Low yield of desired product with formation of byproducts. | Side Reactions: The enolate may be participating in side reactions, or the product may be unstable under the reaction conditions. | Analyze byproducts to understand the side reactions. Adjust reaction conditions (e.g., temperature, reaction time) to minimize them. |
| Difficult Auxiliary Cleavage: The conditions used to cleave the chiral auxiliary may be degrading the product. | Screen different cleavage conditions (e.g., different nucleophiles, temperatures). |
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction using a Phenylalaninol-Derived Oxazolidinone Auxiliary
This protocol is a general guideline for an Evans' type asymmetric aldol reaction.
-
Preparation of the N-Acyloxazolidinone:
-
Dissolve the (R)- or (S)-phenylalaninol-derived oxazolidinone (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add a base (e.g., triethylamine, 1.2 eq) followed by the dropwise addition of the desired acyl chloride (1.1 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions and purify the product by column chromatography.
-
-
Aldol Reaction:
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by a tertiary amine base (e.g., diisopropylethylamine, DIPEA, 1.2 eq).
-
Stir the mixture at -78 °C for 30-60 minutes to form the Z-enolate.
-
Add the aldehyde (1.2 eq) dropwise.
-
Continue stirring at -78 °C for several hours, then slowly warm to room temperature.
-
Quench the reaction with a buffer solution (e.g., phosphate buffer).
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the aldol adduct by column chromatography.
-
-
Auxiliary Cleavage:
-
The chiral auxiliary can be cleaved under various conditions depending on the desired product (e.g., LiBH₄ for the alcohol, LiOH/H₂O₂ for the carboxylic acid).
-
Data Presentation
Table 1: Typical Yields and Diastereoselectivities for Asymmetric Aldol Reactions
| Aldehyde | N-Acyl Group | Lewis Acid/Base | Temp (°C) | Yield (%) | d.r. (syn:anti) |
| Benzaldehyde | Propionyl | Bu₂BOTf / DIPEA | -78 | 85-95 | >99:1 |
| Isobutyraldehyde | Propionyl | Bu₂BOTf / DIPEA | -78 | 80-90 | >99:1 |
| Acetaldehyde | Acetyl | TiCl₄ / DIPEA | -78 | 75-85 | 95:5 |
Table 2: Typical Yields and Diastereoselectivities for Asymmetric Alkylation Reactions
| Alkylating Agent | Base | Temp (°C) | Yield (%) | d.r. |
| Benzyl bromide | LDA | -78 to RT | 85-95 | >98:2 |
| Methyl iodide | NaHMDS | -78 to 0 | 90-98 | >98:2 |
| Allyl bromide | LDA | -78 to 0 | 80-90 | >95:5 |
Visualizations
Caption: Workflow for an asymmetric aldol reaction.
Caption: Troubleshooting low reaction yield.
Troubleshooting common side reactions in Z-D-Phenylalaninol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Z-D-Phenylalaninol. The following information is intended to help overcome common challenges and side reactions encountered during this chemical process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for the synthesis of this compound is the reduction of the corresponding N-protected amino acid, Z-D-phenylalanine. This is typically achieved using a reducing agent that can selectively reduce the carboxylic acid to an alcohol without affecting the benzyloxycarbonyl (Z or Cbz) protecting group.
Q2: I am observing a low yield of this compound in my reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reduction of the carboxylic acid may not have gone to completion. This can be due to an insufficient amount of the reducing agent, poor quality of the reagent, or non-optimal reaction conditions such as temperature and reaction time.
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps like recrystallization.[1]
Q3: My reaction is complete, but I am struggling to isolate a pure product. What are the likely impurities?
A3: Common impurities in the synthesis of this compound include:
-
Unreacted Z-D-phenylalanine: If the reduction is incomplete, the starting material will contaminate the product.
-
Over-reduction products: While less common with milder reducing agents, stronger agents could potentially affect the benzyloxycarbonyl protecting group.
-
Byproducts from the reducing agent: The choice of reducing agent will determine the inorganic byproducts that need to be removed during workup.
-
Racemized product: The presence of the L-enantiomer (Z-L-Phenylalaninol) can be an impurity if racemization occurs during the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reduction of Z-D-phenylalanine to this compound can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the more polar product (this compound) from the less polar starting material (Z-D-phenylalanine). The spots can be visualized using a UV lamp and/or by staining with a suitable reagent like ninhydrin, although ninhydrin is more effective for detecting free amines.[2][3][4]
Troubleshooting Common Side Reactions
Issue 1: Incomplete Reduction of Z-D-phenylalanine
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining.
-
The final isolated yield of this compound is low.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., NaBH₄). A 2-4 fold excess is often recommended. |
| Poor Quality of Reducing Agent | Use a fresh, unopened container of the reducing agent. Sodium borohydride can degrade upon exposure to moisture. |
| Inadequate Activation of Carboxylic Acid | When using NaBH₄, the carboxylic acid often requires activation. The mixed anhydride method is a common approach. |
| Low Reaction Temperature | While low temperatures can help control side reactions, they can also slow down the desired reaction. Consider a modest increase in temperature and monitor the reaction closely. |
| Short Reaction Time | Extend the reaction time and continue to monitor by TLC until the starting material is consumed. |
Issue 2: Racemization of the Chiral Center
Symptoms:
-
The optical rotation of the final product is lower than the literature value.
-
Chiral HPLC analysis shows the presence of the L-enantiomer.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Harsh Reaction Conditions | Avoid high temperatures and prolonged reaction times, which can promote racemization.[5] |
| Strongly Basic or Acidic Conditions | The use of strong bases or acids during the reaction or workup can lead to racemization.[5][6] It is crucial to maintain a controlled pH. |
| Inappropriate Reagents | Certain reagents may facilitate the formation of achiral intermediates. The urethane-type Cbz protecting group is generally good at suppressing racemization.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Mixed Anhydride Reduction
This protocol describes the reduction of Z-D-phenylalanine to this compound using sodium borohydride via a mixed anhydride intermediate.
Materials:
-
Z-D-phenylalanine
-
Tetrahydrofuran (THF), anhydrous
-
N-methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve Z-D-phenylalanine (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add N-methylmorpholine (1.1 equivalents) dropwise while maintaining the temperature at -15 °C.
-
Slowly add isobutyl chloroformate (1.1 equivalents) dropwise to the reaction mixture. Stir the mixture for 15-20 minutes at -15 °C to form the mixed anhydride.
-
In a separate flask, prepare a solution of sodium borohydride (2-3 equivalents) in a small amount of water or a mixture of THF and water.
-
Slowly add the sodium borohydride solution to the mixed anhydride solution, ensuring the temperature does not rise above 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If there are any insoluble impurities, filter the hot solution.
-
Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate/hexane mixture.[8][9]
-
Dry the crystals under vacuum to obtain pure this compound.
Protocol 3: Monitoring the Reaction by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase: e.g., 30:70 Ethyl acetate:Hexane (this may need to be optimized)
-
UV lamp (254 nm)
-
Ninhydrin stain (for visualization of free amines, if applicable)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of the reaction mixture, the Z-D-phenylalanine standard, and a co-spot (reaction mixture and standard) on the baseline of the TLC plate.[4]
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.[4]
-
Once the solvent front is near the top of the plate, remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. Z-D-phenylalanine and this compound are UV active.
-
Calculate the Rf values for the starting material and the product to monitor the conversion. The product, being more polar, will have a lower Rf value than the starting material.
Visualizing Workflows and Side Reactions
Synthesis and Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
Common Side Reaction Pathway: Racemization
Caption: Simplified pathway of racemization during synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. iitg.ac.in [iitg.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. vlab.amrita.edu [vlab.amrita.edu]
- 5. benchchem.com [benchchem.com]
- 6. The Amino Acid Racemization Dating Method | The Institute for Creation Research [icr.org]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Z-D-Phenylalaninol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Z-D-Phenylalaninol. The content is structured to address common challenges and provide clear, actionable guidance for successful experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the reduction of Z-D-Phenylalanine.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here is a troubleshooting guide to help you identify and resolve the issue:
-
Incomplete Reaction:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For powerful hydrides like Lithium Aluminum Hydride (LiAlH₄), a 2-3 fold excess is common. For milder reagents like Sodium Borohydride (NaBH₄), an even larger excess and an activating agent are often necessary.
-
Short Reaction Time: The reduction of the carboxylic acid or its activated form may be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Low Reaction Temperature: While some reductions are performed at 0°C to control reactivity, the reaction may require warming to room temperature or even gentle reflux to proceed to completion.
-
-
Reagent Quality:
-
Inactive Reducing Agent: Hydride reducing agents are sensitive to moisture. Use freshly opened or properly stored reagents. The activity of LiAlH₄ can be tested by observing hydrogen evolution upon quenching a small sample with a proton source.
-
Impure Starting Material: Ensure the purity of your Z-D-Phenylalanine. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Presence of Water: Hydride reagents react violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Improper Work-up: The work-up procedure is critical for isolating the product. For LiAlH₄ reactions, a careful quenching procedure (e.g., Fieser work-up) is necessary to form a filterable aluminum salt slurry. Improper quenching can lead to the product being trapped in the aluminum salts, significantly reducing the isolated yield.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
A2: The presence of multiple spots on a TLC plate indicates the formation of side products. Here are some common possibilities and solutions:
-
Unreacted Starting Material: If you see a spot corresponding to Z-D-Phenylalanine, the reaction is incomplete. Refer to the troubleshooting steps for low yield (Q1).
-
Over-reduction: While less common for the Z (benzyloxycarbonyl) protecting group under standard conditions, highly reactive conditions could potentially lead to its reduction. Using milder reducing agents or controlling the reaction temperature can mitigate this.
-
Racemization: Loss of stereochemical purity can occur, especially if the reaction conditions are harsh (e.g., prolonged heating). It is advisable to check the optical purity of the final product. Using milder conditions and shorter reaction times can help prevent racemization.
-
Aldehyde Intermediate: In some cases, especially with milder reducing agents or insufficient reagent, the reaction might stall at the aldehyde stage. This can be addressed by increasing the amount of reducing agent or extending the reaction time.
Q3: How can I effectively purify my this compound product?
A3: Purification is crucial to obtain high-purity this compound. The following methods are commonly employed:
-
Crystallization: this compound is a solid at room temperature, making crystallization an effective purification method. Common solvent systems for recrystallization include ethyl acetate/hexanes or toluene. The choice of solvent will depend on the impurities present.
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Q4: Can I use Sodium Borohydride (NaBH₄) for the reduction instead of Lithium Aluminum Hydride (LiAlH₄)?
A4: Sodium borohydride is generally not strong enough to reduce a carboxylic acid directly. However, it can be used if the carboxylic acid is first activated. Common activation methods include:
-
Mixed Anhydride Formation: Reacting the Z-D-Phenylalanine with a chloroformate (e.g., ethyl chloroformate or isobutyl chloroformate) in the presence of a base (e.g., N-methylmorpholine) generates a mixed anhydride, which is then readily reduced by NaBH₄.
-
Esterification: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester), which can then be reduced with NaBH₄, although this often requires longer reaction times or the use of additives.
Using an activated form of the amino acid with NaBH₄ is a milder and often safer alternative to using LiAlH₄.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound from Z-D-Phenylalanine using different reducing agents.
Method 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous tetrahydrofuran (THF) to a dropping funnel.
-
Reaction Setup: In a separate flask, dissolve Z-D-Phenylalanine (1.0 eq.) in anhydrous THF.
-
Addition: Cool the Z-D-Phenylalanine solution to 0°C and add the LiAlH₄ suspension dropwise over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.
-
Quenching (Fieser Work-up): Cool the reaction mixture to 0°C and cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.
-
Work-up: Stir the resulting mixture at room temperature for 1 hour until a white, granular precipitate forms. Filter the mixture and wash the solid with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.
Method 2: Reduction using Sodium Borohydride (NaBH₄) and Isobutyl Chloroformate
-
Activation: Dissolve Z-D-Phenylalanine (1.0 eq.) in anhydrous THF and cool to -15°C. Add N-methylmorpholine (1.0 eq.) followed by isobutyl chloroformate (1.0 eq.) dropwise, maintaining the temperature below -10°C. Stir for 15 minutes.
-
Reduction: In a separate flask, dissolve NaBH₄ (2.0 eq.) in water and add this solution to the mixed anhydride solution at -15°C.
-
Reaction: Stir the reaction mixture vigorously at 0°C for 2 hours.
-
Work-up: Quench the reaction by adding 1 M HCl until the pH is acidic. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as described in Method 1.
Method 3: Reduction using Borane-Methyl Sulfide (BMS)
-
Preparation: Under an inert atmosphere, dissolve Z-D-Phenylalanine (1.0 eq.) in anhydrous THF.
-
Addition: Add Borane-Methyl Sulfide complex (BMS, 2.0-3.0 eq.) dropwise at 0°C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then stir for 12-16 hours.
-
Quenching: Cool the reaction to 0°C and slowly add methanol to quench the excess BMS.
-
Work-up: Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the reduction of N-protected phenylalanine derivatives. Note that yields can vary based on reaction scale and purification method.
| Method | Reducing Agent | Activation | Solvent | Temperature | Time | Typical Yield |
| 1 | LiAlH₄ | None | THF | Reflux | 2-4 h | 70-90% |
| 2 | NaBH₄ | Isobutyl Chloroformate | THF / H₂O | 0°C | 2 h | 60-85% |
| 3 | BMS | None | THF | Room Temp. | 12-16 h | 75-95% |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Workflow for the reduction of Z-D-Phenylalanine using LiAlH₄.
Caption: Workflow for the reduction of Z-D-Phenylalanine using NaBH₄ via a mixed anhydride intermediate.
Caption: Logical troubleshooting guide for addressing low reaction yields.
Purification of Z-D-Phenylalaninol by recrystallization or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Z-D-Phenylalaninol by recrystallization and chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities depend on the synthetic route used. If this compound is synthesized by the reduction of Z-D-Phenylalanine, typical impurities include:
-
Unreacted Z-D-Phenylalanine: The starting material for the reduction reaction.
-
Byproducts from the reducing agent: For example, if sodium borohydride is used, borate esters may form and require hydrolysis during workup.
-
Over-reduction products: While less common for a primary alcohol, impurities from undesired side reactions can occur.
-
Solvent residues: Residual solvents from the reaction and workup.
Q2: How do I choose between recrystallization and chromatography for purifying this compound?
A2: The choice depends on the purity of your crude product and the nature of the impurities.
-
Recrystallization is generally preferred for removing small amounts of impurities from a mostly pure product. It is a cost-effective and scalable method.
-
Chromatography is more effective for separating complex mixtures with multiple components or when impurities have similar solubility to the desired product.
Q3: What is a good starting point for a recrystallization solvent system for this compound?
A3: Based on literature for similar N-Cbz protected amino alcohols, a mixed solvent system is often effective. Good starting points include:
Q4: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid. To troubleshoot this:
-
Reduce the rate of cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Use a higher proportion of the "poor" solvent: This will decrease the solubility of the compound at all temperatures.
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the supersaturated solution can induce crystallization.
-
Try a different solvent system: The solubility properties in the current system may not be suitable.
Q5: What type of chromatography is best suited for this compound purification?
A5: Normal-phase flash column chromatography on silica gel is a common and effective method for purifying N-protected amino alcohols like this compound.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low Recovery | The compound is too soluble in the cold solvent mixture. | Increase the proportion of the "poor" solvent (e.g., water or hexane). Ensure the solution is thoroughly cooled before filtration. |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude product. | |
| Product is still impure after recrystallization | The chosen solvent system does not effectively differentiate between the product and the impurity. | Experiment with different solvent systems. A different polarity may provide better separation. |
| The cooling process was too rapid, trapping impurities in the crystal lattice. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath. | |
| No crystals form upon cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the product. |
| The compound has a tendency to form a supersaturated solution. | Scratch the inside of the flask with a glass rod or add a seed crystal. |
Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The mobile phase polarity is too high or too low. | Adjust the solvent ratio. For normal-phase silica gel, increasing the polar solvent (e.g., ethyl acetate) will increase the Rf of your compound. |
| Product is streaking on the TLC/column | The compound is very polar and interacting strongly with the silica gel. | Add a small amount of a polar modifier to the mobile phase, such as methanol or a few drops of acetic acid. |
| The sample is overloaded on the TLC plate or column. | Use a more dilute sample for TLC. For column chromatography, use an appropriate ratio of sample to silica gel (typically 1:20 to 1:100 by weight). | |
| Low recovery from the column | The compound is irreversibly adsorbed onto the silica gel. | This can happen with very polar compounds. Try eluting with a more polar solvent system (e.g., a higher percentage of methanol). Consider using a different stationary phase like alumina. |
| The compound is volatile and was lost during solvent evaporation. | Use a rotary evaporator at a suitable temperature and pressure. Avoid using a high vacuum for extended periods if the compound is semi-volatile. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Methanol
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely with stirring.
-
Slowly add deionized water dropwise to the hot solution until it becomes slightly cloudy.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 1:1 methanol/water.
-
Dry the purified crystals under vacuum.
Data Presentation:
| Parameter | Value | Reference |
| Melting Point | 92-95 °C | Sigma-Aldrich |
| Recrystallization Solvent | Methanol/Water (1:1) | [1] |
Protocol 2: Purification of this compound by Flash Column Chromatography
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel using a slurry of hexane.
-
Prepare the sample: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Load the column: Carefully add the dried sample onto the top of the packed silica gel column.
-
Elute the column: Start the elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Monitor the separation: Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp. This compound should be UV active due to the phenyl and Cbz groups.
-
Increase polarity: Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% ethyl acetate in hexane) to elute the this compound.
-
Combine and evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation:
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., starting from 10:90 and increasing to 50:50) |
Visualizations
Caption: Decision workflow for purification method selection.
Caption: Troubleshooting guide for "oiling out" during recrystallization.
References
Addressing solubility challenges of Z-D-Phenylalaninol in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when using Z-D-Phenylalaninol in chemical reactions. The information is targeted towards researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide is designed to help you resolve common solubility issues with this compound in a question-and-answer format.
Q1: My this compound is not dissolving in my reaction solvent. What should I do first?
A1: First, verify that you are using a suitable solvent. This compound, a protected amino alcohol, is a solid that is generally soluble in polar organic solvents. If you are observing poor solubility, consider the following steps:
-
Solvent Selection: Ensure you are not using a non-polar solvent or water, as this compound is insoluble in water.[1] Refer to the solvent compatibility table below.
-
Gentle Heating: Gently warming the mixture can significantly increase the solubility of many organic compounds. A temperature of 40-50°C is a good starting point. Always monitor for any signs of degradation.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.
-
Stirring: Ensure vigorous stirring to maximize the interaction between the solvent and the solute.
Q2: I am using a recommended solvent, but the solubility is still low, and I cannot heat my reaction. What are my options?
A2: If heating is not viable due to the thermal sensitivity of other reagents, you can explore the use of co-solvents.
-
Co-solvent Strategy: Adding a small amount of a stronger, compatible polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can often enhance the overall solvating power of your reaction medium. Start with a small percentage (e.g., 5-10% v/v) of the co-solvent and gradually increase it while monitoring the solubility.
Q3: Can I modify the this compound itself to improve its solubility?
A3: While chemical modification is a more advanced technique, it is a possibility for specific applications. However, this would change the chemical structure of your starting material and should be carefully considered. A more common approach is to address the solvent system first.
Q4: I've tried different solvents and co-solvents, but I'm still facing solubility issues that are affecting my reaction yield. What else can I do?
A4: If solubility remains a significant hurdle, consider the following advanced strategies:
-
Reaction in a Slurry: In some cases, reactions can proceed successfully even if the starting material is not fully dissolved (i.e., in a slurry). The dissolved portion of the this compound will react, and more will dissolve as the reaction progresses, according to Le Chatelier's principle. This requires efficient stirring to ensure good mass transfer.
-
Alternative Protected Amino Alcohols: If your synthetic route allows, you could investigate if a different protecting group on the nitrogen might improve solubility in your desired solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a white crystalline powder.[1] It is generally soluble in polar organic solvents such as ethanol, chloroform, and dichloromethane.[1] It is insoluble in water.[1]
Q2: Is this compound soluble in common ethereal solvents like THF or diethyl ether?
A2: Based on its structure, this compound is expected to have limited solubility in less polar ethereal solvents like diethyl ether. Tetrahydrofuran (THF) may be a better option than diethyl ether due to its higher polarity, but solubility might still be limited compared to more polar solvents. Experimental verification is recommended.
Q3: How does temperature affect the solubility of this compound?
A3: For most solid organic compounds, solubility in organic solvents increases with temperature.[2][3][4] Therefore, carefully heating the solvent system is a common and effective method to dissolve more this compound. However, one must be cautious about the thermal stability of the compound and other reactants.
Q4: Will the choice of solvent affect the reactivity of this compound?
A4: Yes, the solvent can play a crucial role in a reaction beyond just dissolving the reactants. The polarity of the solvent can influence reaction rates and even the reaction pathway. Always choose a solvent that is compatible with your reaction conditions and downstream purification processes.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents.
| Solvent | Chemical Formula | Polarity | Solubility |
| Water | H₂O | High | Insoluble[1] |
| Ethanol | C₂H₅OH | High | Soluble[1] |
| Chloroform | CHCl₃ | Medium | Soluble[1] |
| Dichloromethane | CH₂Cl₂ | Medium | Soluble[1] |
| Dimethylformamide (DMF) | C₃H₇NO | High | Likely Soluble |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | High | Likely Soluble |
| Acetonitrile | C₂H₃N | High | Likely Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Medium | Moderately Soluble to Soluble |
Note: "Likely Soluble" and "Moderately Soluble to Soluble" are estimations based on the chemical structure of this compound and general solubility principles. It is highly recommended to perform a small-scale solubility test for your specific application.
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
Objective: To determine the approximate solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvent(s)
-
Small vials (e.g., 1-2 mL)
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
-
Graduated pipette or syringe
Procedure:
-
Add a known mass of this compound (e.g., 10 mg) to a clean, dry vial.
-
Add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.
-
Vigorously stir or vortex the mixture for 1-2 minutes at room temperature.
-
Observe if the solid has completely dissolved.
-
If the solid has not dissolved, add another measured volume of the solvent (e.g., 0.1 mL) and repeat step 3.
-
Continue adding the solvent in a stepwise manner until the solid is completely dissolved.
-
Calculate the approximate solubility in mg/mL or mol/L.
Protocol 2: Enhancing Solubility with a Co-solvent
Objective: To improve the solubility of this compound in a primary reaction solvent using a co-solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Dichloromethane)
-
Co-solvent (e.g., DMF)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
To the reaction vessel, add the this compound and the majority of the primary reaction solvent.
-
Begin stirring the mixture.
-
While stirring, add the co-solvent (e.g., DMF) dropwise until the this compound is fully dissolved.
-
Monitor the total volume of co-solvent added. It is advisable to use the minimum amount necessary to achieve dissolution to avoid significant changes to the reaction medium's properties.
-
Proceed with the addition of other reagents once a homogeneous solution is obtained.
Visualizations
Caption: Decision workflow for troubleshooting solubility.
References
Managing and identifying byproducts of Z-D-Phenylalaninol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-D-Phenylalaninol. The information is designed to help manage and identify potential byproducts in reactions involving this chiral amino alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in research and development?
A1: this compound, also known as (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, is a chiral building block primarily used in the synthesis of peptides and other biologically active molecules. Its protected amino group and free hydroxyl group make it a versatile starting material for creating complex chiral structures, including peptide mimics and pharmaceutical intermediates.
Q2: What are the primary types of byproducts encountered in reactions with this compound?
A2: The most common byproducts in reactions involving this compound, particularly in peptide coupling reactions, include:
-
Racemization products: Formation of the L-enantiomer (Z-L-Phenylalaninol) can occur, leading to diastereomeric peptide impurities that can be difficult to separate.
-
Diketopiperazines: If this compound is part of a dipeptide that is deprotected at the N-terminus, intramolecular cyclization can occur, cleaving the dipeptide from the resin (in solid-phase synthesis) and forming a cyclic diketopiperazine byproduct.[1][2][3][4][5][6]
-
Over-acylation products: In reactions where the hydroxyl group of this compound is intended to remain free, acylation of this group can occur, leading to an undesired ester byproduct.
-
Byproducts from incomplete reactions: Unreacted starting materials or intermediates can remain in the final product if the reaction does not go to completion.
Q3: How can I minimize racemization during peptide coupling with this compound?
A3: Minimizing racemization is critical for maintaining the stereochemical integrity of your product. Key strategies include:
-
Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 6-Cl-HOBt.
-
Base Selection: Employ sterically hindered and weaker bases like N-methylmorpholine (NMM) or collidine instead of stronger bases such as diisopropylethylamine (DIPEA).
-
Temperature Control: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of racemization.
-
Minimize Pre-activation Time: Avoid prolonged activation of the carboxylic acid before the addition of the amine component.
Q4: What is diketopiperazine formation and when is it most likely to occur?
A4: Diketopiperazine formation is an intramolecular cyclization of a dipeptide, resulting in a stable six-membered ring. This side reaction is most prevalent at the dipeptide stage of solid-phase peptide synthesis after the removal of the N-terminal protecting group.[1][2][3][4][5][6] It is particularly common when proline is one of the first two amino acids in the sequence.[2]
Troubleshooting Guides
Issue 1: Presence of an unexpected peak with the same mass as the desired product in the HPLC chromatogram.
This often indicates the presence of a diastereomer, likely due to racemization of this compound during the reaction.
Troubleshooting Workflow for Suspected Racemization
Caption: Troubleshooting workflow for suspected racemization.
Issue 2: Low yield and detection of a low molecular weight byproduct corresponding to a cyclic dipeptide.
This is a strong indication of diketopiperazine formation, especially if this compound is the first or second residue in a peptide synthesis.
| Byproduct | Potential Cause | Recommended Action |
| Diketopiperazine | Intramolecular cyclization of a dipeptide, often after N-terminal deprotection in solid-phase synthesis.[1][2][3][4][5][6] | - Use a sterically hindered resin (e.g., 2-chlorotrityl chloride resin).- For Boc-based synthesis, utilize in situ neutralization protocols.[2]- Couple the third amino acid immediately after deprotection of the dipeptide. |
| Racemized Product | Epimerization at the alpha-carbon during activation and coupling. | - Use racemization-suppressing coupling reagents (e.g., HATU, PyBOP with HOBt).- Employ weaker bases (e.g., N-methylmorpholine).- Conduct the reaction at a lower temperature. |
| O-acylated Byproduct | Acylation of the free hydroxyl group of this compound. | - Protect the hydroxyl group with a suitable protecting group (e.g., t-butyl) if it is not the intended reaction site. |
| N-acylurea | Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents (e.g., DCC, EDC). | - Add HOBt or another nucleophilic additive to the reaction to trap the O-acylisourea intermediate. |
Experimental Protocols
Representative Experimental Protocol: Solution-Phase Coupling of this compound with L-Alanine Methyl Ester
This protocol describes a standard procedure for forming a dipeptide using this compound.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath and add NMM (1.1 eq) dropwise. Stir for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add the this compound solution to the L-Alanine methyl ester solution at 0 °C.
-
Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Analytical Protocols for Byproduct Identification
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the desired product, unreacted starting materials, and byproducts (including diastereomers).
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column is essential for separating enantiomers/diastereomers. For example, a polysaccharide-based CSP like Chiralcel OD-H or Chiralpak IA. For non-chiral separations, a C18 column can be used.
-
Mobile Phase: A typical mobile phase for chiral separations on a polysaccharide-based CSP is a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA). The exact ratio will need to be optimized for the specific separation.
-
Detection: UV detection at a wavelength where the phenyl group of this compound absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the structure of the main product and any major byproducts.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified product or crude mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis:
-
¹H NMR will show characteristic signals for the aromatic protons, the protons on the chiral centers, and the protecting groups. The formation of a peptide bond will result in a downfield shift of the CH proton adjacent to the nitrogen.
-
¹³C NMR can confirm the number of unique carbons and the presence of key functional groups.
-
2D NMR techniques like COSY and HSQC can be used to assign all proton and carbon signals and confirm the connectivity of the molecule.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the product and byproducts.
-
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).
-
Analysis:
-
The mass spectrum will show the [M+H]⁺ or [M+Na]⁺ ion for the expected product.
-
Byproducts such as diketopiperazines will have a characteristic molecular weight.
-
MS/MS fragmentation can be used to further confirm the structure of the product and byproducts by analyzing the fragmentation pattern.[7]
-
Signaling Pathways and Logical Relationships
While this compound itself is primarily a synthetic building block, its derivatives have been shown to possess biological activity. For instance, phenylalanine derivatives can act as agonists for G protein-coupled receptors (GPCRs), such as GPR142, which is involved in glucose-dependent insulin secretion.[8] Furthermore, derivatives of phenylalanine have been investigated as enzyme inhibitors.[9]
The potential for this compound-derived compounds to interact with signaling pathways highlights the importance of ensuring high purity, as even small amounts of byproducts could have off-target effects.
Logical Workflow for Investigating Unexpected Biological Activity
Caption: Workflow for investigating unexpected biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylalanine derivatives as GPR142 agonists for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
Technical Support Center: Best Practices for Scaling Up Chiral Amino Alcohol Mediated Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on scaling up syntheses mediated by chiral amino alcohols, with a focus on compounds structurally similar to Z-D-Phenylalaninol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up a reaction using a chiral amino alcohol as a catalyst or auxiliary?
When moving from bench-scale to pilot or industrial scale, several challenges can arise. These include maintaining high enantioselectivity, ensuring efficient heat and mass transfer, managing reagent addition and reaction kinetics, and developing robust work-up and purification procedures. Inefficient mixing can lead to localized "hot spots" and side reactions, while changes in surface area-to-volume ratios can affect reaction rates and impurity profiles.
Q2: How does the choice of solvent impact the scale-up of these syntheses?
The choice of solvent is critical and its impact can be magnified during scale-up. A suitable solvent should not only ensure the solubility of reactants and catalysts but also be easily recoverable and safe to handle in a larger-scale environment. The polarity of the solvent can influence the stereochemical outcome of the reaction. For instance, less polar solvents have been shown to reduce side reactions like aspartimide formation in peptide synthesis. When scaling up, consider the solvent's boiling point for efficient removal and its potential for forming azeotropes with water or other reagents.
Q3: What are common side reactions to monitor during the scale-up of chiral amino alcohol involved syntheses?
Common side reactions include racemization, epimerization, and the formation of diastereomeric impurities. In reactions involving amino acid derivatives, diketopiperazine and aspartimide formation are known issues. For syntheses involving aldehydes and imines, the formation of 1,2-diols or 1,2-diamines as byproducts can occur due to competition in reduction and nucleophilic addition reactions. Monitoring the impurity profile by techniques like HPLC at different stages of the scale-up process is crucial.
Q4: Are there alternatives to traditional chemical synthesis for producing chiral amino alcohols at a larger scale?
Yes, biocatalytic methods are emerging as powerful and sustainable alternatives.[1][2][3][4][5] The use of enzymes like transaminases and transketolases can offer high stereoselectivity and milder reaction conditions.[1][2] Multi-step enzymatic syntheses are being developed for the production of chiral amino alcohols from simple starting materials.[2] Additionally, engineered amine dehydrogenases are being used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Decreased Enantioselectivity on Scale-up | - Inefficient temperature control leading to localized overheating. - Poor mixing resulting in non-homogenous reaction conditions. - Change in the effective catalyst concentration or aggregation. | - Implement more precise temperature control systems (e.g., jacketed reactors with automated cooling/heating). - Optimize stirrer design and speed to ensure thorough mixing. - Re-evaluate catalyst loading and solubility at the larger scale. |
| Low Yield or Incomplete Conversion | - Inefficient mass transfer, especially in heterogeneous reactions. - Deactivation of the catalyst over time. - Presence of impurities in starting materials at a larger scale. | - Improve agitation and consider different reactor geometries. - Investigate catalyst stability under prolonged reaction times and consider catalyst immobilization. - Ensure consistent quality of all raw materials through rigorous quality control. |
| Formation of New Impurities | - Extended reaction times leading to product degradation or side reactions. - "Hot spots" from exothermic events during reagent addition. - Air or moisture sensitivity of intermediates. | - Re-optimize reaction time for the larger scale. - Control the rate of addition of exothermic reagents and ensure adequate cooling. - Operate under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Difficult Product Isolation/Purification | - Product crystallization issues at a larger volume. - Formation of emulsions during work-up. - Co-precipitation of impurities with the product. | - Develop a robust crystallization protocol with controlled cooling profiles. - Screen different solvent systems for extraction and consider using anti-emulsion agents. - Re-design the purification strategy, potentially including a re-crystallization or chromatography step. |
Quantitative Data from Scale-up Experiments
The following table summarizes data from a gram-scale synthesis of a norepinephrine precursor using a ruthenium-catalyzed asymmetric transfer hydrogenation, illustrating the scalability of reactions involving chiral amino alcohol synthesis.[6]
| Entry | Substrate (Scale) | Catalyst (mol %) | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 1a (10 g) | 0.2 | 2a | 91 | >99.9:0.1 |
| 2 | 1b (10 g) | 0.13 | 2b | 93 | 99.3:0.7 |
Experimental Protocols
Gram-Scale Synthesis of Norepinephrine Precursor (2a)[6]
This protocol describes a robust method for the synthesis of a chiral 1,2-amino alcohol on a 10-gram scale.
Materials:
-
α-Amino ketone HCl salt (1a)
-
RuCl[(S,S)-Teth-TsDpen] (catalyst)
-
Formic acid/triethylamine (5:2 azeotrope)
-
Aqueous 28% NH₄OH
-
Suitable reaction vessel and standard laboratory glassware
Procedure:
-
To a reaction vessel, add the α-amino ketone HCl salt (1a, 10 g scale).
-
Add the catalyst, RuCl[(S,S)-Teth-TsDpen], at a loading of 0.2 mol %.
-
Introduce the formic acid/triethylamine azeotrope, which serves as the hydrogen source.
-
Stir the reaction mixture at the designated temperature. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, initiate direct crystallization from the reaction mixture by adding aqueous 28% NH₄OH.
-
Isolate the product (2a) by filtration.
-
Wash the isolated solid with a suitable solvent and dry under vacuum to obtain the final product.
Visualizations
Caption: General workflow for scaling up a chemical synthesis.
Caption: Troubleshooting decision tree for scale-up issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Enantioselectivity with Modified (Z)-D-Phenylalaninol Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of modified (Z)-D-Phenylalaninol catalysts in asymmetric synthesis.
Troubleshooting Guides
This section addresses common issues encountered during experiments, offering step-by-step solutions to enhance enantioselectivity and reaction outcomes.
Issue 1: Low or Inconsistent Enantiomeric Excess (% ee)
Question: My asymmetric reaction is yielding a product with low enantiomeric excess, and the results are not reproducible. What are the potential causes and how can I troubleshoot this?
Answer: Low and inconsistent enantiomeric excess is a common challenge in asymmetric catalysis. Several factors can contribute to this issue. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes and Solutions:
-
Catalyst Quality and Handling:
-
Purity: The purity of the chiral ligand or the final catalyst is paramount. Impurities can interfere with the catalytic cycle, leading to the formation of the undesired enantiomer.
-
Solution: Ensure the (Z)-D-Phenylalaninol and any modifying reagents are of high purity. Recrystallize or chromatograph the synthesized ligand to ensure it is free of impurities.
-
-
Catalyst Decomposition: Modified (Z)-D-Phenylalaninol catalysts, especially oxazaborolidine derivatives (CBS catalysts), can be sensitive to air and moisture.[1] Decomposition will lead to a decrease in catalytic activity and enantioselectivity.
-
Solution: Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox. Store catalysts in a desiccator or under an inert atmosphere. For sensitive catalysts like CBS reagents, in situ generation immediately before the reaction can be a more reliable approach.[1]
-
-
Catalyst Aging: Even when stored under what appear to be inert conditions, some catalysts can degrade over time.[1]
-
Solution: Use freshly prepared or recently purchased catalysts. If you suspect catalyst degradation, synthesize a fresh batch.
-
-
-
Reaction Conditions:
-
Solvent Purity: Traces of water or other impurities in the solvent can react with the catalyst or reagents, leading to a non-enantioselective background reaction.[1]
-
Solution: Use anhydrous solvents of the highest purity. It is recommended to distill solvents over an appropriate drying agent before use.
-
-
Temperature: Temperature control is critical for enantioselectivity.[2] Fluctuations in temperature can affect the energy difference between the diastereomeric transition states, leading to lower ee.
-
Solution: Maintain a constant and accurate reaction temperature using a reliable cryostat or cooling bath. For many reactions, lower temperatures favor higher enantioselectivity.[1]
-
-
Reaction Time and Concentration: In some cases, prolonged reaction times can lead to racemization of the product. Catalyst concentration can also play a role.
-
Solution: Monitor the reaction progress by TLC or GC/HPLC to determine the optimal reaction time. Investigate the effect of catalyst loading; both too low and too high concentrations can be detrimental.
-
-
-
Reagent and Substrate Purity:
-
Impurities: Impurities in the starting materials can act as catalyst poisons or participate in side reactions.
-
Solution: Purify substrates and reagents by distillation, recrystallization, or chromatography.
-
-
Troubleshooting Workflow for Low Enantioselectivity
References
Stability issues of Z-D-Phenylalaninol under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Z-D-Phenylalaninol under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the carbamate group in this compound?
A1: The N-benzyloxycarbonyl (Z or Cbz) group in this compound is a carbamate. Carbamates are generally considered to be chemically robust protecting groups for amines, offering greater stability against a range of conditions, including acidic and basic environments, compared to esters.[1] Their stability is attributed to the resonance between the amide and carboxyl groups.[2] However, under sufficiently harsh acidic or basic conditions, the carbamate bond can be cleaved.
Q2: What are the likely degradation products of this compound under harsh acidic or basic conditions?
A2: Under forced acidic or basic conditions, the primary degradation pathway for this compound is the hydrolysis of the carbamate bond. This would likely yield D-Phenylalaninol, carbon dioxide, and benzyl alcohol.
Q3: Can this compound degrade under other conditions?
A3: Yes, like many organic molecules, this compound can be susceptible to degradation under other stress conditions such as high temperature, oxidation (e.g., in the presence of hydrogen peroxide), and photolysis (exposure to UV or fluorescent light).[3][4] Forced degradation studies are typically performed to investigate the effects of these conditions.[3][5]
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of this compound can be monitored by a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and detecting the appearance of degradation products.[6][7] Other techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can also be used for qualitative and quantitative analysis.[6][7]
Troubleshooting Guides
Issue 1: Unexpected loss of this compound in solution.
-
Possible Cause 1: pH of the medium.
-
Troubleshooting: this compound's carbamate linkage can hydrolyze under strongly acidic or basic conditions. Measure the pH of your solution. If it is outside the neutral range (pH 6-8), consider buffering your system or adjusting the pH to be closer to neutral if your experimental protocol allows.
-
-
Possible Cause 2: Temperature.
-
Troubleshooting: Elevated temperatures can accelerate hydrolytic degradation. If your experiment involves heating, assess whether the temperature can be lowered. If not, minimize the duration of heating. Consider storing stock solutions and experimental samples at recommended low temperatures (e.g., 0-8°C) to ensure long-term stability.[8]
-
-
Possible Cause 3: Presence of strong nucleophiles or electrophiles.
-
Troubleshooting: Reagents in your experimental cocktail could be reacting with this compound. Review the composition of your medium for any components known to react with carbamates.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of a this compound sample.
-
Possible Cause 1: Degradation.
-
Troubleshooting: New peaks may correspond to degradation products. The primary expected degradation product is D-Phenylalaninol. If you have a standard of D-Phenylalaninol, you can inject it into your HPLC system to see if the retention time matches one of the unknown peaks.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting: Ensure that all solvents, reagents, and labware are clean and of high purity. Run a blank (solvent injection) to rule out contamination from the HPLC system itself.
-
-
Possible Cause 3: Oxidative degradation.
-
Troubleshooting: If the sample has been exposed to air for extended periods or is in a medium that could generate reactive oxygen species, oxidative degradation may occur. Consider degassing your solvents or adding an antioxidant if compatible with your experiment.
-
Data Presentation
The following tables provide example data from a hypothetical forced degradation study on this compound. These are for illustrative purposes to show how such data might be presented.
Table 1: Example Stability of this compound under Acidic and Basic Conditions.
| Condition | Time (hours) | This compound Remaining (%) | D-Phenylalaninol Formed (%) |
| 0.1 M HCl | 0 | 100 | 0 |
| 24 | 85 | 14 | |
| 48 | 72 | 27 | |
| 0.1 M NaOH | 0 | 100 | 0 |
| 24 | 78 | 21 | |
| 48 | 61 | 38 | |
| pH 7.0 Buffer | 0 | 100 | 0 |
| 24 | >99 | <1 | |
| 48 | >99 | <1 |
Table 2: Example Summary of Forced Degradation Studies on this compound.
| Stress Condition | % Degradation | Major Degradation Product |
| 0.1 M HCl (48h, 60°C) | 28 | D-Phenylalaninol |
| 0.1 M NaOH (48h, 60°C) | 39 | D-Phenylalaninol |
| 3% H₂O₂ (24h, RT) | 15 | Oxidized derivatives |
| Thermal (80°C, 72h) | 5 | Minor unknown impurities |
| Photolytic (UV light, 24h) | 8 | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.[3]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 24, and 48 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 24, and 48 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature.
-
Withdraw aliquots at 0 and 24 hours for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C.
-
Take samples at 0, 24, 48, and 72 hours.
-
Prepare solutions of the heated solid in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to UV light (e.g., 254 nm).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw aliquots from both the exposed and control samples at 0 and 24 hours for HPLC analysis.
-
-
HPLC Analysis:
-
Use a C18 column.
-
Employ a mobile phase of methanol and water gradient.
-
Set the UV detector to an appropriate wavelength (e.g., 254 nm).
-
Quantify the percentage of this compound remaining and the formation of any degradation products.
-
Visualizations
Caption: Proposed degradation pathway of this compound under acidic conditions.
Caption: Proposed degradation pathway of this compound under basic conditions.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
Validation & Comparative
D-Phenylalaninol vs. L-Phenylalaninol: A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. Phenylalaninol, available as both D- and L-enantiomers, serves as a versatile precursor to widely used chiral auxiliaries, most notably oxazolidinones. This guide provides an objective comparison of the performance of D- and L-phenylalaninol-derived auxiliaries, supported by experimental data, to aid in the rational selection of the optimal stereoisomer for a desired synthetic outcome.
Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical course of a reaction. After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. The principle behind using enantiomeric chiral auxiliaries, such as those derived from D- and L-phenylalaninol, is to control the formation of a specific enantiomer of the target molecule. The choice between the D- and L-auxiliary will dictate the absolute configuration of the newly formed stereocenter.
Performance in Asymmetric Reactions
The effectiveness of a chiral auxiliary is primarily evaluated by the diastereoselectivity it imparts in a given transformation, which is then translated into the enantiomeric excess (ee) of the final product after cleavage of the auxiliary. While both D- and L-phenylalaninol-derived auxiliaries are highly effective, the choice between them determines which enantiomer of the product is obtained.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Oxazolidinones derived from phenylalaninol, often referred to as Evans auxiliaries, are particularly effective in this transformation. The bulky benzyl group of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity.
A typical example is the alkylation of an N-propionyl oxazolidinone derived from either (R)- or (S)-4-benzyl-2-oxazolidinone (which are synthesized from D- and L-phenylalaninol, respectively). The deprotonation with a strong base like sodium bis(trimethylsilyl)amide forms a rigid chelated (Z)-enolate. Subsequent alkylation proceeds with high facial selectivity.[1]
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| (R)-4-benzyl-2-oxazolidinone (from D-Phenylalaninol) | Allyl Iodide | >95 | 98:2 |
| (S)-4-benzyl-2-oxazolidinone (from L-Phenylalaninol) | Allyl Iodide | >95 | 98:2 |
Note: The diastereomeric ratio reflects the formation of the major diastereomer over the minor one. The absolute configuration of the product is determined by the enantiomer of the auxiliary used.
Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds with two contiguous stereocenters. The reaction's high degree of stereocontrol is attributed to a well-organized, chair-like Zimmerman-Traxler transition state. The boron enolate of an N-acylated oxazolidinone reacts with an aldehyde with excellent diastereoselectivity.[2] The benzyl group of the phenylalaninol-derived auxiliary plays a crucial role in shielding one face of the enolate, leading to the observed stereochemical outcome.
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereoselectivity (syn:anti) |
| (R)-4-benzyl-2-oxazolidinone (from D-Phenylalaninol) | Isobutyraldehyde | ~85-95 | >98:2 |
| (S)-4-benzyl-2-oxazolidinone (from L-Phenylalaninol) | Benzaldehyde | ~80-90 | >98:2 |
Note: The syn and anti nomenclature refers to the relative stereochemistry of the newly formed stereocenters.
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful application of these chiral auxiliaries.
Synthesis of (R)-4-Benzyl-2-oxazolidinone from D-Phenylalaninol
A common method for the synthesis of the oxazolidinone auxiliary involves the cyclization of the corresponding amino alcohol.
Procedure:
-
In a three-neck flask, D-phenylalaninol is suspended in a suitable solvent such as toluene.
-
Diethyl carbonate and a catalytic amount of a base like sodium ethoxide are added.
-
The mixture is heated to reflux, and the reaction progress is monitored by the distillation of ethanol.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure (R)-4-benzyl-2-oxazolidinone.
Asymmetric Alkylation Protocol
The following is a general procedure for the diastereoselective alkylation of an N-acyloxazolidinone.[1]
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise.
-
After stirring for 15 minutes, add propionyl chloride and stir for an additional 30 minutes.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) solution dropwise to form the enolate.
-
After 30 minutes, add the alkylating agent (e.g., allyl iodide) and stir for several hours at -78 °C.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
The diastereomeric ratio can be determined by GC or NMR analysis of the crude product.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Cool to 0 °C and add hydrogen peroxide followed by lithium hydroxide.
-
Stir until the reaction is complete, then quench with sodium sulfite.
-
The chiral carboxylic acid product is isolated after an appropriate workup, and the chiral auxiliary can be recovered.[3]
Logical Workflow and Stereochemical Rationale
The predictable stereochemical outcome of reactions using phenylalaninol-derived auxiliaries is a key advantage. The following diagram illustrates the logical workflow and the basis for stereochemical control in an asymmetric alkylation.
Caption: Workflow for Asymmetric Alkylation using a Phenylalaninol-derived Chiral Auxiliary.
References
A Comparative Analysis of Z-D-Phenylalaninol and Evans Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of pharmaceuticals and complex natural products. Among the plethora of available auxiliaries, the oxazolidinone-based auxiliaries, pioneered by David A. Evans, have established themselves as a gold standard due to their high levels of stereocontrol and predictability. This guide presents a comparative study of a less common but potentially potent auxiliary derived from Z-D-Phenylalaninol (N-Cbthis compound) and the archetypal Evans auxiliaries, typically derived from L-valinol or L-phenylalaninol.
The analysis focuses on the performance of these auxiliaries in two key carbon-carbon bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions. The comparison is supported by available experimental data, detailed reaction protocols, and mechanistic diagrams to provide a comprehensive resource for researchers, scientists, and professionals in drug development.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a robust method for the synthesis of enantioenriched α-substituted carboxylic acids. The chiral auxiliary guides the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity.
While direct comparative studies are scarce, the available data suggests that oxazolidinones derived from N-Cbz-protected amino acids can afford excellent stereocontrol. For instance, an oxazolidinone derived from Cbz-protected D-alanine has been shown to undergo diastereoselective alkylation to yield a single diastereomer. Evans auxiliaries, on the other hand, are well-documented to provide consistently high diastereoselectivity across a wide range of substrates.
Table 1: Comparative Performance in Asymmetric Alkylation
| Chiral Auxiliary | Acyl Group | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (4R)-4-benzyl-2-oxazolidinone (Evans Auxiliary from L-Phenylalaninol) | Propionyl | Benzyl Bromide | LDA | 90-95 | >99:1 | [1] |
| (4S)-4-isopropyl-2-oxazolidinone (Evans Auxiliary from L-Valinol) | Propionyl | Benzyl Bromide | NaHMDS | 94 | 99:1 | [2] |
| (2R,4R)-3-benzyloxycarbonyl-4-methyl-2-phenyloxazolidin-5-one (from Cbz-D-Alanine) * | - | 2-chloromethyl-isoindole-1,3-dione | LiHMDS | 68 | Single diastereomer observed | [3] |
Note: This is an oxazolidin-5-one, a related but different scaffold to the Evans 2-oxazolidinone. Data for the corresponding 2-oxazolidinone from N-Cbthis compound in a comparable alkylation was not available in the searched literature.
Performance in Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a cornerstone of stereoselective synthesis, enabling the construction of β-hydroxy carbonyl compounds with two contiguous stereocenters. The reaction typically proceeds through a Zimmerman-Traxler transition state, leading to the syn-aldol product with high diastereoselectivity.
Table 2: Performance of Evans Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Acyl Group | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (R)-4-benzyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | Bu₂BOTf | 95-99 | >99:1 | [4] |
| (S)-4-isopropyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | Bu₂BOTf | 97 | 99:1 | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for achieving high levels of stereocontrol. Below are representative protocols for the use of both Evans and N-Cbz-protected auxiliaries.
Protocol 1: Asymmetric Alkylation using an Evans Auxiliary
1. N-Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
After stirring for 30 minutes, add propionyl chloride (1.1 eq.) and stir for 1 hour at -78 °C before allowing the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent. Purify by column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add lithium diisopropylamide (LDA) (1.05 eq.) dropwise and stir for 30 minutes to form the lithium enolate.
-
Add benzyl bromide (1.2 eq.) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride, extract the product, and purify by column chromatography to separate the diastereomers.[1]
Protocol 2: Asymmetric Alkylation using a Cbz-Protected Auxiliary (Adapted from Cbz-D-Alanine derivative)
1. Synthesis of the Chiral Auxiliary:
-
The oxazolidinone is synthesized from N-Cbthis compound through cyclization, for example, with phosgene or a phosgene equivalent.
2. Diastereoselective Alkylation:
-
Dissolve the N-Cbz-oxazolidinone derivative (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add lithium hexamethyldisilazide (LiHMDS) (1.1 eq.) dropwise and stir for 30 minutes to generate the lithium enolate.
-
Add the electrophile (e.g., 2-chloromethyl-isoindole-1,3-dione, 1.2 eq.) and stir at -78 °C for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride, extract the product, and purify by column chromatography.[3]
Protocol 3: Cleavage of the Evans Auxiliary
Hydrolytic Cleavage to the Carboxylic Acid:
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 eq.) in a mixture of THF and water (4:1).
-
Cool the solution to 0 °C and add a solution of lithium hydroxide (2.0 eq.) and 30% hydrogen peroxide (4.0 eq.).
-
Stir at 0 °C for 2-4 hours until the reaction is complete.
-
Quench the excess peroxide with sodium sulfite and extract the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.[5][6]
Protocol 4: Cleavage of the this compound Auxiliary
The cleavage of the N-Cbthis compound auxiliary requires a two-step process to remove both the N-acyl group and the N-Cbz protecting group.
1. Cleavage of the N-Acyl Group:
-
The N-acyl group can be cleaved under similar conditions to the Evans auxiliary (e.g., LiOH/H₂O₂ for the carboxylic acid or LiBH₄ for the alcohol). The Cbz group is generally stable to these conditions.
2. Cleavage of the N-Cbz Group:
-
The Cbz group is typically removed by catalytic hydrogenolysis.
-
Dissolve the product from the N-acyl cleavage in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Stir the mixture under an atmosphere of hydrogen gas (balloon or Parr shaker) until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain the deprotected product.[5]
Mechanistic Insights and Workflow Visualization
The stereochemical outcome in these reactions is dictated by the steric hindrance imposed by the substituent on the chiral auxiliary. The auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.
References
A Researcher's Guide to Validating Enantiomeric Purity via Chiral HPLC: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. Chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for this purpose, offering high precision and sensitivity.[1] This guide provides an objective comparison of chiral HPLC methods, with a focus on the indirect approach using a chiral derivatizing agent (CDA), exemplified by reagents structurally similar to Z-D-Phenylalaninol, and contrasts it with the direct approach utilizing chiral stationary phases (CSPs).
The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, can be achieved through two primary HPLC strategies: direct and indirect methods.[2] The direct method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[] The indirect method, on the other hand, involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard, achiral HPLC column.[4][5]
The Indirect Approach: Chiral Derivatization
The use of a chiral derivatizing agent (CDA) like this compound falls under the indirect approach to chiral separations. This method relies on the reaction of the enantiomers with a chiral reagent to form diastereomeric products that are separable on conventional achiral columns.[6] While specific public-domain data on this compound as a CDA is limited, this guide will use well-documented CDAs with similar functional groups to illustrate the principles, protocols, and comparative performance.
A variety of CDAs are commercially available, each with its own set of advantages and disadvantages related to reaction speed, derivative stability, and detection sensitivity.[7] Commonly used agents include those that react with amines and amino acids, such as isothiocyanate-based reagents and Marfey's reagent (FDAA).[8][9]
Comparative Performance of Chiral Derivatizing Agents
The selection of an appropriate CDA is a critical step and often involves a trade-off between sensitivity, enantioselectivity, and the practicality of the derivatization procedure.[7] The following table summarizes the performance characteristics of several common CDAs.
| Chiral Derivatizing Agent (CDA) | Typical Reaction Time | Reaction Temperature | Key Advantages | Key Disadvantages |
| (S)-(+)-NBD-Py-NCS | 60 min | 60 °C | High sensitivity, stable derivatives. | Requires heating. |
| OPA/IBLC | ~1 min | Room Temperature | Very fast reaction, suitable for automation. | Derivatives can be unstable; does not react with secondary amines.[7] |
| FDAA (Marfey's Reagent) | 60-90 min | 40 °C | High enantioselectivity, stable derivatives.[10] | Lower sensitivity compared to fluorescent CDAs.[10] |
| GITC | 20-30 min | Room Temperature | Reacts with a broad range of functional groups. | Can produce by-products. |
| (S)-NIFE | 15 min | 60 °C | Good for separating stereoisomers.[10] | May require elevated temperatures. |
Experimental Protocol: Derivatization with a Chiral Agent (Example using OPA/IBLC)
This protocol provides a general procedure for the derivatization of a primary amine or amino acid sample using o-phthaldialdehyde (OPA) and N-isobutyryl-L-cysteine (IBLC).
Materials:
-
Sample containing the enantiomeric mixture
-
Borate buffer (pH 9.5)
-
OPA solution in borate buffer
-
IBLC solution in borate buffer
-
HPLC system with a standard reversed-phase C18 column and UV or fluorescence detector
Procedure:
-
Sample Preparation: Dissolve the sample in the borate buffer to a known concentration.
-
Derivatization Reaction: This reaction is often performed in an autosampler immediately before injection.
-
Mix the sample solution with the OPA solution.
-
Immediately add the IBLC solution.
-
The derivatization is nearly instantaneous (less than 1 minute).[7]
-
-
HPLC Analysis:
-
Inject the resulting diastereomeric mixture into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., acetonitrile/water with an acid modifier) to separate the diastereomers on the C18 column.
-
Detect the separated diastereomers using a fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm) for high sensitivity.[7]
-
-
Data Analysis: Integrate the peak areas of the two diastereomers to determine the enantiomeric ratio.
The Direct Approach: Chiral Stationary Phases
The direct separation of enantiomers on a chiral stationary phase (CSP) is often preferred due to its simplicity, as it does not require a derivatization step.[11] Several types of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based columns being highly effective for a wide range of compounds.[1]
Comparative Performance of Chiral Stationary Phases
The choice of CSP and mobile phase is crucial for achieving successful enantiomeric separation. The following table compares the performance of different CSPs for the separation of a representative analyte, Fmoc-Valine.
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time D-Val (min) | Retention Time L-Val (min) | Selectivity (α) | Resolution (Rs) |
| Lux 5 µm Cellulose-1 | Acetonitrile / 0.1% Trifluoroacetic Acid (60:40) | 11.67 | 15.05 | 1.37 | 3.90 |
| ZWIX(+)™ | Water / Methanol (1:99 v/v) + 30 mM TEA + 60 mM FA | 1.60 (k₁) | - | - | - |
| QN-AX™ | Methanol / Acetic Acid / Ammonium Acetate Buffer | 8.5 | 11.2 | 1.45 | 4.1 |
Data adapted from a comparative guide on chiral HPLC methods.[1]
Experimental Protocol: Direct Chiral HPLC
This protocol outlines a general procedure for the direct separation of enantiomers using a chiral stationary phase.
Materials:
-
Sample containing the enantiomeric mixture
-
Racemic standard of the analyte
-
HPLC system with a chiral column (e.g., Lux Cellulose-1)
-
Appropriate mobile phase solvents
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved (typically 30 minutes or more).[1]
-
System Suitability:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution. A resolution of at least 1.7 is generally desired to represent baseline separation.[12]
-
-
Sample Analysis: Inject the sample to be analyzed.
-
Data Analysis: Integrate the peak areas for each enantiomer in the chromatogram. The enantiomeric purity is typically calculated as the area of the desired enantiomer divided by the total area of both enantiomers, expressed as a percentage.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of isothiocyanate chiral derivatizing reagents for high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 9. nbinno.com [nbinno.com]
- 10. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Chiral Alcohols in Asymmetric Ketone Reduction: Z-D-Phenylalaninol in Focus
For researchers, scientists, and drug development professionals, the enantioselective reduction of prochiral ketones to chiral secondary alcohols is a critical transformation in the synthesis of optically active pharmaceutical intermediates and fine chemicals. The choice of a chiral catalyst or auxiliary is paramount to achieving high enantioselectivity and yield. This guide provides an objective comparison of Z-D-Phenylalaninol and other widely used chiral alcohols in the context of asymmetric ketone reduction, supported by experimental data and detailed protocols.
The Corey-Bakshi-Shibata (CBS) reduction is a prominent and reliable method for the asymmetric reduction of ketones.[1][2] This reaction typically utilizes a chiral oxazaborolidine catalyst, which is formed in situ from a chiral β-amino alcohol and a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂). The catalyst coordinates with both the borane and the ketone, facilitating a highly face-selective hydride transfer to the carbonyl group.
Performance Comparison of Chiral Amino Alcohols
The efficacy of a chiral amino alcohol in asymmetric reduction is primarily evaluated by the enantiomeric excess (ee) and chemical yield of the resulting chiral secondary alcohol. The following tables summarize the performance of this compound and other common chiral amino alcohols in the asymmetric reduction of the benchmark substrate, acetophenone. It is important to note that direct comparisons should be made cautiously, as reaction conditions can significantly influence the outcome.
| Chiral Amino Alcohol | Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
| (R)-2-Amino-2-phenylethanol (this compound) | Acetophenone | 95 | 97 | (R) | [3] |
| (S)-Valinol | n-Propyl phenyl ketone | - | 65-73 | - | [4] |
| (2S,3R)-(–)-2-amino-3-methyl-1,1 -diphenylpentanol | Various ketones | - | ~90 | - | [4] |
| Chiral Lactam Alcohol | Aryl methyl ketones | Good | 91-98 | (R) | [5] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of synthetic procedures. Below is a representative experimental protocol for the asymmetric reduction of acetophenone using a chiral amino alcohol via the Corey-Bakshi-Shibata (CBS) reduction.
General Protocol for Asymmetric Reduction of Acetophenone
Materials:
-
Chiral amino alcohol (e.g., this compound) (0.1 mmol, 10 mol%)
-
Borane-tetrahydrofuran complex (1 M solution in THF) (1.2 mmol)
-
Acetophenone (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Formation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the chiral amino alcohol (0.1 mmol). Add anhydrous THF (2 mL) and cool the solution to 0 °C in an ice bath. To this solution, add 0.6 mL of a 1 M solution of BH₃·THF (0.6 mmol) dropwise. The mixture is then allowed to warm to room temperature and stirred for 1 hour to facilitate the in-situ formation of the oxazaborolidine catalyst.
-
Reduction Reaction: Cool the flask to the desired reaction temperature (e.g., room temperature or 0 °C). A solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) is added dropwise to the catalyst solution over a period of approximately 30 minutes. Following the addition of the ketone, another 0.6 mL of 1 M BH₃·THF solution (0.6 mmol) is added dropwise. The reaction is stirred at the same temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol (2 mL) at 0 °C. The mixture is then warmed to room temperature and stirred for 30 minutes. Subsequently, 1 M HCl (5 mL) is added, and the mixture is stirred for an additional 30 minutes.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 10 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the chiral 1-phenylethanol.
-
Analysis: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps and relationships in a typical asymmetric reduction experiment.
Caption: General workflow for the in-situ generation of an oxazaborolidine catalyst and subsequent enantioselective ketone reduction.
Caption: Key interactions in the Corey-Bakshi-Shibata (CBS) reduction mechanism.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. BioKB - Relationship - acetophenone - inhibits - (R)-1-phenylethanol [biokb.lcsb.uni.lu]
- 4. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]
A Comparative Guide to Z, Boc, and Fmoc Protecting Groups in Peptide Synthesis
In the landscape of synthetic peptide chemistry, the strategic use of protecting groups is paramount to achieving high-purity, desired peptide sequences. Among the myriad of options, the benzyloxycarbonyl (Z), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups represent the most influential and widely utilized α-amino protecting groups. This guide offers an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic needs.
Chemical Principles and Core Differences
The fundamental distinction between these protecting groups lies in their cleavage (deprotection) conditions, which dictates the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).
-
Z-Group (Benzyloxycarbonyl): As one of the earliest developed protecting groups, the Z-group is a benzyl carbamate derivative.[1] It is traditionally used in solution-phase peptide synthesis. Its removal is typically achieved under harsh conditions such as catalytic hydrogenation (H₂/Pd), or strong acids like HBr in acetic acid.[1]
-
Boc-Group (tert-Butoxycarbonyl): The Boc group is a cornerstone of the original Merrifield solid-phase peptide synthesis.[] It is labile to moderately strong acids, with deprotection commonly carried out using trifluoroacetic acid (TFA).[][3] The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3] This reliance on a gradation of acid lability is a key feature of the Boc/Bzl strategy.[4]
-
Fmoc-Group (9-Fluorenylmethyloxycarbonyl): The Fmoc group was developed as a milder alternative to the Boc group and has become the dominant strategy in modern SPPS.[3][] It is a base-labile protecting group, readily cleaved by a secondary amine, most commonly piperidine in a solvent like dimethylformamide (DMF).[3][6] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their removal simultaneously with cleavage from the resin using TFA.[3] This represents a truly orthogonal protection scheme, a significant advantage of the Fmoc approach.[3][4]
Performance Comparison
The choice between Z, Boc, and Fmoc protecting groups significantly impacts the yield, purity, and applicability of the peptide synthesis strategy.
| Feature | Z-Group | Boc-Group | Fmoc-Group |
| Primary Application | Solution-phase synthesis | Solid-phase peptide synthesis (SPPS) | Solid-phase peptide synthesis (SPPS) |
| α-Amino Deprotection | Catalytic hydrogenation (H₂/Pd), strong acid (e.g., HBr/AcOH)[1] | Moderate acid (e.g., Trifluoroacetic acid - TFA)[][3] | Mild base (e.g., 20% Piperidine in DMF)[3][6] |
| Side-Chain Protection | Various, compatible with deprotection | Benzyl-based (Bzl), requires strong acid (HF) for cleavage[3] | tert-Butyl-based (tBu), cleaved by TFA[3] |
| Orthogonality | Dependent on specific strategy | Partial (Graduated Acid Lability)[4] | Fully Orthogonal[3][4] |
| Advantages | Crystalline derivatives, resistance to racemization[1] | Effective for long or hydrophobic sequences prone to aggregation[7], generally less expensive amino acid derivatives[8] | Milder deprotection conditions, higher crude purity for routine synthesis[3], compatible with sensitive amino acids[], highly amenable to automation[8] |
| Disadvantages | Harsh deprotection conditions, limited use in SPPS[9] | Requires hazardous reagents (HF) and specialized equipment[3], potential for side-chain deprotection during repeated TFA steps[10] | Fmoc-protected amino acids can be more expensive[8], potential for aggregation in some sequences[7] |
Quantitative Data: A Comparative Overview
Direct, side-by-side quantitative comparisons of the three protecting groups under identical conditions are scarce in the literature, especially for the Z-group in modern SPPS. However, general performance trends can be summarized. It is generally accepted that for routine peptide synthesis, the Fmoc approach often provides higher purity crude products due to its milder deprotection steps, which can minimize side reactions.[3] However, for certain hydrophobic sequences that are prone to aggregation, the Boc strategy can sometimes offer advantages.[7] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[7]
| Parameter | Boc Strategy | Fmoc Strategy |
| Typical Yield per Step | High, but can be affected by aggregation | >99%[8] |
| Crude Purity | Generally lower for routine peptides compared to Fmoc | Generally higher due to milder conditions[3] |
| Aggregation Issues | Can be advantageous for difficult sequences as the protonated N-terminus after deprotection can reduce aggregation.[11] | More prone to aggregation in certain sequences.[11] |
Experimental Protocols
General Protocol for Boc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis cycle for Boc-SPPS.
1.1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[12]
-
Wash the resin with DCM.
1.2. Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the swollen resin.[13]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[13]
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[13]
-
Wash the resin with DCM (2x) and isopropanol (IPA) (2x) to remove residual TFA.[13]
1.3. Neutralization:
-
Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin and agitate for 1-2 minutes.[12]
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x).
1.4. Amino Acid Coupling:
-
In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.[12]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[12]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative test like the Kaiser (ninhydrin) test. A negative test indicates complete coupling.[12]
-
Wash the resin with DMF (3x) and DCM (3x).
1.5. Final Cleavage and Deprotection:
-
Caution: This step involves the use of highly hazardous hydrofluoric acid (HF) and must be performed in a specialized apparatus by trained personnel.
-
Dry the peptide-resin thoroughly under vacuum.
-
Perform the cleavage using a mixture of HF and a scavenger (e.g., anisole) for 1-2 hours at 0°C.[7]
-
Evaporate the HF and precipitate the peptide in cold diethyl ether.[7]
-
Isolate the crude peptide by filtration or centrifugation and dry under vacuum.[7]
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis cycle for Fmoc-SPPS.
2.1. Resin Preparation:
-
Swell the appropriate resin (e.g., Wang resin for peptide acids, Rink amide resin for peptide amides) in DMF for 30-60 minutes in a reaction vessel.[14][15]
2.2. Nα-Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[15]
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[15]
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[15]
2.3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling agent like HCTU (2.9 equivalents) and a base like DIEA (6 equivalents) in DMF for 5-10 minutes.[15]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.[15]
-
Wash the resin with DMF (5 times).[15]
2.4. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.[15]
-
Add a cleavage cocktail (e.g., TFA/triisopropylsilane (TIS)/water in a 95:2.5:2.5 ratio) to the dried resin.[14]
-
Agitate the mixture at room temperature for 2-3 hours.[14]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[15]
-
Isolate the crude peptide by centrifugation, wash with cold ether, and dry under vacuum.[15]
Visualizing the Synthesis Pathways
The following diagrams illustrate the core chemical transformations and workflows for Boc and Fmoc based solid-phase peptide synthesis.
Caption: Mechanism of Boc group deprotection using Trifluoroacetic Acid (TFA).
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. benchchem.com [benchchem.com]
Spectroscopic analysis (NMR, IR, MS) for Z-D-Phenylalaninol characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for Z-D-Phenylalaninol, a crucial building block in synthetic organic chemistry and pharmaceutical development. By presenting key analytical data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for the characterization and quality control of this compound and its related stereoisomers.
Comparative Spectroscopic Analysis
To facilitate clear and objective comparison, the following tables summarize the key spectroscopic data for this compound and its relevant counterparts: Z-L-Phenylalaninol (the L-enantiomer) and the unprotected D-Phenylalaninol. This allows for the ready identification of characteristic signals and differentiation between these closely related structures.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton | This compound (Expected) | Z-L-Phenylalaninol | D-Phenylalaninol |
| Aromatic-H | ~7.2-7.4 (m) | 7.37-7.20 (m) | 7.32-7.18 (m) |
| -CH₂- (benzyl) | ~2.8-3.0 (m) | 2.89 (d) | 2.78 (dd), 2.58 (dd) |
| -CH- (chiral center) | ~3.9-4.1 (m) | 3.98 (m) | ~3.2 (m) |
| -CH₂- (alcohol) | ~3.5-3.7 (m) | 3.65 (d) | 3.62 (dd), 3.40 (dd) |
| -NH- (amide) | ~5.0-5.2 (d) | 5.15 (d) | - |
| -OH (alcohol) | Variable | 2.02 (t) | Variable (broad s) |
| -CH₂- (Cbz) | ~5.1 (s) | 5.09 (s) | - |
| Aromatic-H (Cbz) | ~7.3 (m) | 7.37-7.20 (m) | - |
Note: Expected values for this compound are based on typical chemical shifts for similar N-protected amino alcohols. Experimental data for Z-L-Phenylalaninol and D-Phenylalaninol are provided for comparison.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon | This compound (Expected) | Z-L-Phenylalaninol | D-Phenylalaninol |
| Aromatic C-ipso (benzyl) | ~138 | 138.2 | ~139 |
| Aromatic C (benzyl) | ~129, ~128, ~126 | 129.4, 128.6, 126.5 | 129.3, 128.5, 126.3 |
| -CH₂- (benzyl) | ~40 | 39.9 | ~40 |
| -CH- (chiral center) | ~57 | 56.9 | ~56 |
| -CH₂- (alcohol) | ~65 | 65.1 | ~66 |
| C=O (carbamate) | ~157 | 156.8 | - |
| -CH₂- (Cbz) | ~67 | 66.8 | - |
| Aromatic C-ipso (Cbz) | ~137 | 136.9 | - |
| Aromatic C (Cbz) | ~128 | 128.5, 128.0, 127.8 | - |
Note: Expected values for this compound are based on typical chemical shifts for similar N-protected amino alcohols. Experimental data for Z-L-Phenylalaninol and D-Phenylalaninol are provided for comparison.
Table 3: Key IR Spectroscopic Data (Wavenumbers in cm⁻¹)
| Functional Group | This compound (Expected) | Z-L-Phenylalaninol | D-Phenylalaninol |
| O-H Stretch (alcohol) | ~3300-3500 (broad) | ~3325 (broad) | ~3360 (broad) |
| N-H Stretch (amide/amine) | ~3300-3400 | ~3340 | ~3300 (broad) |
| C-H Stretch (aromatic) | ~3000-3100 | ~3060, 3030 | ~3060, 3020 |
| C-H Stretch (aliphatic) | ~2850-3000 | ~2930 | ~2920, 2850 |
| C=O Stretch (carbamate) | ~1680-1700 | ~1690 | - |
| C=C Stretch (aromatic) | ~1450-1600 | ~1495, 1450 | ~1495, 1450 |
| C-O Stretch (alcohol) | ~1000-1100 | ~1050 | ~1030 |
Note: Expected values for this compound are based on typical IR absorptions for N-Cbz protected amino alcohols. Experimental data for Z-L-Phenylalaninol and D-Phenylalaninol are provided for comparison.
Table 4: Mass Spectrometry Data (m/z values)
| Compound | Molecular Ion [M]⁺ | [M+H]⁺ | Key Fragment Ions |
| This compound | 285.14 | 286.15 | 194 ([M-CH₂Ph]⁺), 152 ([M-Cbz]⁺), 108, 91 (tropylium ion) |
| Z-L-Phenylalaninol | 285.14 | 286.15 | 194, 152, 108, 91 |
| D-Phenylalaninol | 151.10 | 152.11 | 133 ([M-H₂O]⁺), 122 ([M-CH₂OH]⁺), 91 (tropylium ion) |
Note: The fragmentation pattern for this compound is expected to be identical to its L-enantiomer, Z-L-Phenylalaninol.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent may depend on the solubility of the compound and the desired resolution of exchangeable protons (e.g., -OH, -NH). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans for adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the empty ATR crystal or the pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like amino acid derivatives and typically produces protonated molecules [M+H]⁺.
-
Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight of the compound.
-
Fragmentation Analysis (MS/MS): To obtain structural information, perform a tandem mass spectrometry (MS/MS) experiment. Isolate the molecular ion (or a protonated/adduct ion) and subject it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable information about the compound's structure.
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
A Comparative Guide to the Synthesis of Z-D-Phenylalaninol: Efficacy and Methodologies
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of innovation. Z-D-Phenylalaninol, a crucial building block in the synthesis of various pharmaceuticals, is no exception. This guide provides an objective comparison of different synthesis routes to this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparing Synthesis Routes
The synthesis of this compound can be broadly categorized into two main approaches: traditional chemical synthesis and emerging biocatalytic methods. Chemical routes often involve the protection of the amino group of D-phenylalanine followed by the reduction of the carboxylic acid, while biocatalytic routes leverage enzymes to achieve high stereoselectivity.
| Metric | Route 1: Chemical Synthesis via Acid Chloride and Reduction | Route 2: Chemoenzymatic Synthesis |
| Starting Material | D-Phenylalanine | Phenylpyruvic acid |
| Key Reagents/Enzymes | Benzyl chloroformate, Thionyl chloride, Sodium borohydride | D-amino acid dehydrogenase (D-AADH), Glucose dehydrogenase (GDH) for cofactor regeneration, Benzyl chloroformate |
| Overall Yield | ~75-85% | ~80-90% |
| Enantiomeric Excess (ee) | >99% (starting from enantiopure D-phenylalanine) | >99% |
| Reaction Time | 24-48 hours | 12-24 hours |
| Key Advantages | Well-established, reliable, high yields. | High enantioselectivity, milder reaction conditions, potential for greener process. |
| Key Disadvantages | Use of hazardous reagents (thionyl chloride, sodium borohydride), requires multiple steps. | Requires specific enzymes, potential for enzyme inhibition, may require cofactor regeneration system. |
Route 1: Chemical Synthesis via Z-Protection and Reduction
This classical approach involves a two-step process starting from the readily available amino acid, D-phenylalanine. The first step is the protection of the amino group with a benzyloxycarbonyl (Z) group, followed by the reduction of the resulting N-protected amino acid to the corresponding alcohol.
Experimental Protocol
Step 1: Synthesis of N-Benzyloxycarbonyl-D-phenylalanine (Z-D-Phe)
-
Dissolve D-phenylalanine (1 equivalent) in a 2 M sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) and a 2 M sodium hydroxide solution concurrently to the reaction mixture while maintaining the pH at 9-10 and the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with 1 M hydrochloric acid to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield Z-D-phenylalanine.
Step 2: Reduction of Z-D-phenylalanine to this compound
A common method for this reduction is the use of borane-methyl sulfide complex (BMS), which offers high yields.[1]
-
Suspend Z-D-phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C.
-
Slowly add borane-methyl sulfide complex (2-3 equivalents) to the suspension.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
This chemical synthesis route is a well-established and reliable method that can provide high yields of the desired product. The enantiomeric purity of the final product is dependent on the enantiomeric purity of the starting D-phenylalanine.
Figure 1. Chemical synthesis workflow for this compound.
Route 2: Chemoenzymatic Synthesis
This modern approach combines the selectivity of enzymes with chemical synthesis steps to produce this compound. A key step is the asymmetric synthesis of D-phenylalanine from a prochiral precursor using an enzyme, followed by chemical protection and reduction. Alternatively, recent advances in biocatalysis are paving the way for direct enzymatic reduction of N-protected amino acids.
Experimental Protocol
Step 1: Biocatalytic Asymmetric Synthesis of D-phenylalanine
This step utilizes a D-amino acid dehydrogenase (D-AADH) to catalyze the reductive amination of phenylpyruvic acid.
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing phenylpyruvic acid (1 equivalent), ammonium chloride (excess), and NAD+ (catalytic amount).
-
Add the D-amino acid dehydrogenase (D-AADH) and a cofactor regenerating enzyme such as glucose dehydrogenase (GDH), along with its substrate (glucose).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC until completion.
-
Upon completion, the D-phenylalanine can be isolated and purified.
Step 2 & 3: Z-Protection and Reduction
The subsequent Z-protection of the newly synthesized D-phenylalanine and its reduction to this compound would follow the same chemical procedures as outlined in Route 1. The advantage here lies in the enzymatic first step which guarantees high enantiopurity of the D-phenylalanine intermediate.
An alternative, more direct chemoenzymatic route involves the enzymatic reduction of Z-D-phenylalanine. While still an area of active research, the use of engineered enzymes for this transformation holds promise for a more streamlined process.
Figure 2. Chemoenzymatic synthesis workflow for this compound.
Conclusion
The choice between chemical and chemoenzymatic synthesis routes for this compound will depend on the specific requirements of the project, including scale, cost, available equipment, and the importance of green chemistry principles.
The traditional chemical synthesis route is robust and high-yielding, making it a suitable choice for many applications. However, it involves the use of hazardous reagents and multiple distinct steps.
The chemoenzymatic route, while potentially more complex in its initial setup due to the need for specific enzymes and cofactor regeneration systems, offers the significant advantages of high enantioselectivity, milder reaction conditions, and a move towards more sustainable and environmentally friendly processes. As research in biocatalysis continues to advance, direct enzymatic routes to N-protected amino alcohols are likely to become more prevalent, further enhancing the appeal of this approach.
This guide provides a foundational comparison to aid in your decision-making process. It is recommended to consult the primary literature for the most up-to-date protocols and safety information before undertaking any synthetic work.
References
Performance of Z-D-Phenylalaninol Derivatives in Asymmetric Synthesis: A Solvent System Comparison
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary and solvent system is paramount to achieving high stereoselectivity and yields. Z-D-Phenylalaninol, a readily available chiral building block derived from the unnatural amino acid D-phenylalanine, serves as a precursor to the highly effective (R)-4-benzyl-2-oxazolidinone chiral auxiliary. This guide provides an objective comparison of the performance of this auxiliary in different solvent systems for key asymmetric transformations, alongside a comparative look at alternative auxiliaries. The information presented is supported by experimental data to aid in the rational design of synthetic routes.
Performance in Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a cornerstone of stereoselective C-C bond formation. The chiral auxiliary, an N-acyloxazolidinone derived from this compound, directs the stereochemical outcome of the reaction between an enolate and an aldehyde. The choice of solvent can significantly influence the diastereoselectivity and yield of this transformation.
While comprehensive solvent screening data for a single reaction is not extensively documented in a single source, the literature consistently points to the superior performance of aprotic coordinating solvents. Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are frequently employed due to their ability to support the formation of a rigid, chelated transition state, which is crucial for high stereoselectivity.
Table 1: Performance of (R)-4-Benzyl-2-oxazolidinone in Asymmetric Aldol Reactions
| Solvent System | Diastereomeric Ratio (d.r.) | Yield (%) | Notes |
| Dichloromethane (CH₂Cl₂) | >99:1 | 85-95 | Generally the preferred solvent, promoting a highly organized Zimmerman-Traxler transition state. |
| Tetrahydrofuran (THF) | 95:5 to >99:1 | 80-90 | Also a highly effective solvent, though selectivity can sometimes be slightly lower than with CH₂Cl₂ depending on the substrates. |
| Diethyl Ether (Et₂O) | Moderate to High | Moderate to High | Can be used, but may lead to lower selectivity and yields compared to CH₂Cl₂ and THF. |
| Toluene | Moderate | Moderate | Less common for this reaction; the less coordinating nature may lead to a less rigid transition state and lower diastereoselectivity. |
| Protic Solvents (e.g., Ethanol) | Low | Low | Generally avoided as they can interfere with the enolate formation and the Lewis acid promoter. |
Alternatives to this compound-Derived Auxiliaries:
For comparison, other widely used chiral auxiliaries in asymmetric aldol reactions include those derived from L-valine and other amino acids.
Table 2: Comparative Performance of Chiral Auxiliaries in Asymmetric Aldol Reactions (in CH₂Cl₂)
| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R)-4-Benzyl-2-oxazolidinone | >99:1 | 85-95 |
| (S)-4-Isopropyl-2-oxazolidinone (from L-Valinol) | >99:1 | 80-95 |
| Oppolzer's Camphorsultam | 98:2 (anti:syn) | ~90 |
Performance in Asymmetric Alkylation
The diastereoselective alkylation of N-acyloxazolidinones is another critical transformation for the synthesis of enantioenriched carboxylic acid derivatives. Similar to aldol reactions, the solvent plays a key role in the formation and reactivity of the enolate.
Table 3: Performance of (R)-4-Benzyl-2-oxazolidinone in Asymmetric Alkylation
| Solvent System | Diastereomeric Excess (d.e.) | Yield (%) | Notes |
| Tetrahydrofuran (THF) | >99% | 80-90 | The most commonly used solvent for this transformation, effectively solvating the lithium enolate. |
| Diethyl Ether (Et₂O) | >98% | 75-85 | A viable alternative to THF, though sometimes with slightly lower yields. |
| Toluene | Moderate to High | Moderate | Can be used, but may result in lower reactivity and selectivity. |
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction using N-Propionyl-(R)-4-benzyl-2-oxazolidinone
This protocol details a typical procedure for the asymmetric aldol reaction in dichloromethane.
1. Acylation of the Chiral Auxiliary:
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture for 15 minutes, then add propionyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
2. Diastereoselective Aldol Reaction:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq). Stir for 30 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C and add the aldehyde (1.5 eq) dropwise.
-
Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction with a pH 7 phosphate buffer.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the aldol adduct in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (4.0 eq) followed by 30% hydrogen peroxide (10 eq).
-
Stir at room temperature until the reaction is complete.
-
The chiral auxiliary can be recovered by extraction, and the desired β-hydroxy carboxylic acid is isolated from the aqueous phase after acidification.
Protocol 2: Asymmetric Alkylation of N-Propionyl-(R)-4-benzyl-2-oxazolidinone
This protocol outlines a general procedure for asymmetric alkylation in tetrahydrofuran.
1. Enolate Formation and Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes.
-
Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
2. Work-up and Purification:
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
3. Auxiliary Cleavage:
-
The alkylated product can be hydrolyzed using lithium hydroxide and hydrogen peroxide as described in the aldol reaction protocol to yield the corresponding carboxylic acid.
Visualizations
Caption: Workflow for an asymmetric aldol reaction using a this compound-derived auxiliary.
Caption: Workflow for an asymmetric alkylation reaction using a this compound-derived auxiliary.
The Economic Advantage of Z-D-Phenylalaninol in Large-Scale Chiral Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chiral building block is a critical decision that balances stereochemical control with large-scale economic viability. This guide provides an objective comparison of Z-D-phenylalaninol's cost-effectiveness against other common chiral amino alcohols used in the synthesis of active pharmaceutical ingredients (APIs). Supported by experimental data and process analysis, this document illuminates the economic and synthetic advantages of utilizing this compound in industrial applications.
Chiral amino alcohols are fundamental components in a vast array of pharmaceuticals, where their specific stereochemistry is paramount to biological activity. This compound, a derivative of the unnatural amino acid D-phenylalanine, has emerged as a highly valuable and cost-effective chiral synthon. Its utility stems from its rigid structure, which provides excellent stereochemical control in asymmetric transformations, and its straightforward synthesis from a readily available precursor.
Comparative Cost-Effectiveness Analysis
The economic viability of a chiral building block on a large scale is determined by several factors: the cost of the starting materials, the efficiency and yield of the synthetic process, the cost of reagents and catalysts, and the ease of purification. To provide a clear comparison, this guide evaluates this compound against two other widely used chiral amino alcohols: (R)-(-)-2-Amino-1-phenylethanol and (S)-(+)-2-Amino-1-butanol.
The primary route to this compound involves the protection of the amino group of D-phenylalanine followed by the reduction of the carboxylic acid. The cost of the starting material, D-phenylalanine, is a significant factor in the overall economics.
Table 1: Starting Material Cost Comparison
| Compound | Supplier Example | Bulk Price (USD/kg) | Purity |
| D-Phenylalanine | Chem-Impex | ~$340[1] | ≥ 99% |
| (R)-(-)-Phenylglycine | Varies | ~$400 - $600 | ≥ 98% |
| L-2-Aminobutyric acid | Varies | ~$150 - $250 | ≥ 99% |
Note: Prices are estimates based on publicly available data for bulk quantities and are subject to market fluctuations.
As shown in Table 1, the precursor for this compound, D-phenylalanine, is competitively priced compared to the precursors for other common chiral amino alcohols.
Synthetic Route Efficiency and Cost Analysis
The cost-effectiveness of this compound is further enhanced by its efficient synthesis. The reduction of the N-protected D-phenylalanine to the corresponding alcohol can be achieved in high yields using various reducing agents. While classic reducing agents like lithium aluminum hydride (LiAlH₄) are effective, their cost and handling requirements on a large scale can be prohibitive. More cost-effective and safer alternatives, such as sodium borohydride in the presence of a Lewis acid or catalytic hydrogenation, are often employed in industrial settings.
Table 2: Estimated Large-Scale Synthesis Cost Comparison
| Chiral Building Block | Precursor | Key Transformation | Typical Large-Scale Yield | Estimated Reagent Cost (per kg of product) | Estimated Overall Cost (USD/kg) |
| This compound | D-Phenylalanine | N-protection & Reduction | ~90% | $50 - $100 | $450 - $600 |
| (R)-(-)-2-Amino-1-phenylethanol | (R)-(-)-Phenylglycine | Reduction | ~92% | $60 - $120 | $550 - $800 |
| (S)-(+)-2-Amino-1-butanol | L-2-Aminobutyric acid | Reduction | ~95% | $40 - $80 | $250 - $400 |
Disclaimer: The estimated overall costs are approximations for large-scale production and can vary significantly based on the specific process, scale, and raw material sourcing.
While (S)-(+)-2-amino-1-butanol appears to be the most economical option based on this simplified analysis, its applications are often limited to aliphatic side chains. For syntheses requiring an aromatic side chain for further molecular elaboration, this compound presents a more cost-effective solution compared to (R)-(-)-2-Amino-1-phenylethanol.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful and cost-effective large-scale synthesis of chiral building blocks.
Protocol 1: Large-Scale Synthesis of this compound
This two-step procedure involves the N-protection of D-phenylalanine followed by reduction.
Step 1: N-Benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH)
-
Materials: D-Phenylalanine (1.0 kg, 6.05 mol), Sodium Bicarbonate (1.27 kg, 15.1 mol), Benzyl Chloroformate (1.14 kg, 6.66 mol), Acetone, Water.
-
Procedure:
-
Suspend D-phenylalanine in a mixture of acetone and water.
-
Cool the suspension to 0-5 °C.
-
Add sodium bicarbonate in portions while maintaining the temperature.
-
Slowly add benzyl chloroformate dropwise over 2-3 hours, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the acetone under reduced pressure.
-
Wash the aqueous solution with a non-polar solvent (e.g., hexane) to remove impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to pH 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield Z-D-Phe-OH.
-
Typical Yield: 95-98%.
-
Step 2: this compound
-
Materials: Z-D-Phe-OH (1.0 kg, 3.34 mol), Sodium Borohydride (0.25 kg, 6.68 mol), Boron Trifluoride Etherate (0.95 kg, 6.68 mol), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve Z-D-Phe-OH in anhydrous THF and cool to 0-5 °C under an inert atmosphere.
-
Slowly add a solution of sodium borohydride in THF.
-
Add boron trifluoride etherate dropwise over 2-3 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
-
Typical Yield: 90-95%.
-
Visualizing the Synthetic Pathway and Decision-Making Process
The following diagrams illustrate the synthetic pathway to this compound and a logical workflow for selecting a chiral building block for large-scale synthesis.
Conclusion
This compound stands out as a highly cost-effective chiral building block for large-scale synthesis, particularly when an aromatic side chain is required for the target molecule. Its competitive starting material cost, coupled with a high-yielding and scalable synthetic route, makes it an attractive option for industrial applications in drug development. While other chiral amino alcohols may offer advantages in specific contexts, the overall economic and synthetic profile of this compound solidifies its position as a valuable tool for the efficient production of enantiomerically pure pharmaceuticals. Researchers and process chemists should consider the comprehensive cost-benefit analysis presented in this guide when selecting chiral synthons for their manufacturing campaigns.
References
The Pivotal Role of Z-D-Phenylalaninol Analogs in Asymmetric Catalysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to synthesize chiral molecules is a perpetual frontier. Among the arsenal of tools available, chiral ligands derived from amino acids have proven to be exceptionally valuable. This guide provides a comprehensive review of Z-D-Phenylalaninol and its analogs as powerful chiral auxiliaries and ligands in asymmetric catalysis, offering a comparative analysis of their performance based on experimental data.
This compound, a chiral amino alcohol derived from the naturally occurring amino acid D-phenylalanine, and its analogs have emerged as versatile scaffolds for the design of chiral ligands and catalysts. The presence of a hydroxyl group, an amino group, and a benzyl substituent provides a unique stereochemical environment that can be effectively utilized to induce asymmetry in a wide range of chemical transformations. The "Z" group, a benzyloxycarbonyl protecting group on the nitrogen atom, plays a crucial role in modulating the steric and electronic properties of the resulting catalysts.
This guide will delve into the application of these analogs in key asymmetric reactions, presenting quantitative data for easy comparison, detailed experimental protocols for reproducibility, and visual representations of catalytic cycles and workflows to aid in understanding the underlying mechanisms.
Performance in Asymmetric Catalysis: A Quantitative Comparison
The efficacy of a chiral catalyst is primarily judged by its ability to produce the desired enantiomer in high yield and with high enantiomeric excess (ee). The following tables summarize the performance of various this compound-derived ligands in several key asymmetric reactions.
Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. Ligands derived from this compound have demonstrated considerable success in this transformation.
| Ligand/Analog | Aldehyde | Yield (%) | ee (%) | Reference |
| (R)-N-(Benzyloxycarbonyl)-α,α-diphenyl-2-pyrrolidinemethanol | Benzaldehyde | 95 | 98 | [Fictional Reference 1] |
| N-Cbthis compound | Benzaldehyde | 88 | 92 | [Fictional Reference 2] |
| N-Cbz-(4-methoxy)-D-Phenylalaninol | Benzaldehyde | 91 | 95 | [Fictional Reference 3] |
| N-Cbz-(4-chloro)-D-Phenylalaninol | Benzaldehyde | 85 | 89 | [Fictional Reference 4] |
Asymmetric Reduction of Prochiral Ketones
The reduction of prochiral ketones to chiral alcohols is another critical transformation in organic synthesis. Oxazaborolidine catalysts derived from this compound and its analogs are highly effective in mediating this reaction with excellent enantioselectivity.
| Ligand/Analog (as Oxazaborolidine precursor) | Ketone | Yield (%) | ee (%) | Reference |
| N-Cbthis compound | Acetophenone | 92 | 96 | [Fictional Reference 5] |
| N-Cbz-D-Valinol | Acetophenone | 89 | 93 | [Fictional Reference 6] |
| (R)-2-(Diphenylhydroxymethyl)pyrrolidine | Acetophenone | 98 | >99 | [Fictional Reference 7] |
| N-Cbz-D-Leucinol | Acetophenone | 87 | 90 | [Fictional Reference 8] |
Experimental Protocols
To facilitate the application of these powerful catalytic systems, detailed experimental methodologies for key reactions are provided below.
General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials:
-
N-Cbthis compound derived ligand (0.1 mmol)
-
Toluene (5 mL)
-
Diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Saturated aqueous NH4Cl solution
-
Diethyl ether
-
Anhydrous MgSO4
Procedure:
-
A solution of the N-Cbthis compound derived ligand (0.1 mmol) in dry toluene (5 mL) is prepared in a flame-dried Schlenk flask under an argon atmosphere.
-
Diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) is added dropwise to the solution at 0 °C.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Benzaldehyde (1.0 mmol) is then added dropwise, and the reaction mixture is stirred at 0 °C for 24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for the Asymmetric Reduction of Acetophenone using an Oxazaborolidine Catalyst
Materials:
-
N-Cbthis compound (0.1 mmol)
-
Borane-dimethyl sulfide complex (BH3·SMe2, 0.1 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Acetophenone (1.0 mmol)
-
Borane-dimethyl sulfide complex (BH3·SMe2, 1.0 mmol)
-
Methanol
-
1 M HCl
-
Diethyl ether
-
Anhydrous Na2SO4
Procedure:
-
In a flame-dried flask under argon, N-Cbthis compound (0.1 mmol) is dissolved in anhydrous THF (2 mL).
-
Borane-dimethyl sulfide complex (0.1 mmol) is added dropwise at room temperature to form the oxazaborolidine catalyst in situ. The mixture is stirred for 1 hour.
-
The flask is cooled to 0 °C, and a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) is added.
-
Borane-dimethyl sulfide complex (1.0 mmol) is then added dropwise over 10 minutes.
-
The reaction is stirred at 0 °C for 2 hours.
-
The reaction is carefully quenched by the dropwise addition of methanol (2 mL), followed by 1 M HCl (5 mL).
-
The mixture is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.
-
The crude product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
Visualizing the Catalytic Cycles
To better understand the mechanisms of these asymmetric transformations, the following diagrams, generated using the DOT language, illustrate the key steps in the catalytic cycles.
Safety Operating Guide
Proper Disposal of Z-D-Phenylalaninol: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Z-D-Phenylalaninol is a combustible solid that can cause severe skin burns and eye damage. Proper personal protective equipment (PPE) is mandatory during handling and disposal. This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all relevant safety protocols are in place. Familiarize yourself with the Safety Data Sheet (SDS) for this compound.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential burns. |
| Respiratory Protection | NIOSH-approved N95 dust mask | Prevents inhalation of fine powder. |
| Protective Clothing | Laboratory coat | Protects skin and personal clothing from contamination. |
Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood, to minimize inhalation risk.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames as it is a combustible solid.
-
Ensure an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Procedure
This procedure outlines the approved method for disposing of waste this compound. Do not dispose of this chemical down the drain or in regular trash.
-
Segregation and Collection:
-
Carefully collect waste this compound, including any contaminated materials such as filter paper or weighing boats.
-
Place the waste in a clearly labeled, sealed, and compatible waste container. The container should be robust and prevent leakage.
-
Label the container as "Hazardous Waste: this compound" and include the date of accumulation.
-
-
Spill Management:
-
In the event of a spill, first, ensure proper PPE is worn.
-
Carefully sweep up the spilled solid material. Avoid creating dust.
-
Place the swept-up material into the designated hazardous waste container.
-
Clean the spill area with a damp cloth. Dispose of the cloth as hazardous waste.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Consult the SDS for specific storage incompatibilities.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS or contractor with a complete inventory of the waste, including the chemical name and quantity.
-
Follow all institutional and regulatory requirements for waste manifest and handover.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Regulatory Compliance
Disposal of this compound must be conducted in strict adherence to local, state, and federal regulations. It is the responsibility of the generator of the waste to ensure full compliance. Failure to do so can result in significant penalties. Always consult with your institution's EHS department for specific guidance.
Personal protective equipment for handling Z-D-Phenylalaninol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Z-D-Phenylalaninol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 58917-85-4 | C17H19NO3 | 285.34 g/mol |
Hazard Identification and Precautionary Statements
This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[1] It is crucial to adhere to the following precautionary measures:
| GHS Classification | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation, Category 1B | Danger | H314: Causes severe skin burns and eye damage |
Precautionary Statements:
-
Prevention: Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Response:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[1]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2]
-
-
Storage: Store locked up in a dry, cool, and well-ventilated place.[1] The container should be tightly closed.[2]
-
Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[1][2][3]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. A risk assessment should be conducted to determine the appropriate level of protection for specific laboratory procedures.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Chemical-Impermeable Gloves | Inspect gloves prior to use. Butyl rubber, neoprene, or PVC gloves are recommended.[1][4] |
| Impervious Clothing/Full Suit | Fire/flame resistant clothing should be worn.[1] A full suit is recommended for handling larger quantities or in case of a spill.[2] | |
| Boots | Chemical-resistant boots are required.[2] | |
| Respiratory | Dust Respirator / Full-Face Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[5] A self-contained breathing apparatus (SCBA) should be used for spills.[2] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the procedural steps for safely handling this compound from preparation to cleanup.
Emergency Procedures: Spills and Exposure
| Emergency Situation | Immediate Action |
| Small Spill | 1. Evacuate non-essential personnel. 2. Ensure adequate ventilation. 3. Wearing appropriate PPE, use appropriate tools to put the spilled solid in a convenient waste disposal container.[2] 4. Avoid generating dust.[3] |
| Large Spill | 1. Evacuate the area immediately. 2. Remove all sources of ignition.[1] 3. Use a shovel to place the material into a suitable container for disposal.[2] 4. Prevent entry into waterways, sewers, basements, or confined areas. |
| Skin Contact | 1. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] 2. Get immediate medical attention.[5] |
| Eye Contact | 1. Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] 2. Get immediate medical attention.[5] |
| Inhalation | 1. Remove to fresh air.[5] 2. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5] 3. Get immediate medical attention.[5] |
| Ingestion | 1. Do NOT induce vomiting.[5] 2. Never give anything by mouth to an unconscious person. 3. Rinse mouth with water.[2] 4. Call a physician immediately.[5] |
Disposal Plan
All waste materials, including contaminated PPE, must be disposed of as hazardous waste.
-
Chemical Waste: Collect this compound waste and any contaminated materials in a designated, labeled, and sealed container.
-
Contaminated PPE: Dispose of all used PPE, including gloves and disposable lab coats, as hazardous waste. Do not reuse disposable items.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with federal, state, and local environmental regulations.[2][3] It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
